2-Chloro-4-phenoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUSBXMZQRDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18214-00-1 | |
| Record name | 2-chloro-4-phenoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to 2-Chloro-4-phenoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Core
In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold. Its prevalence in biologically active molecules, from nucleobases to a myriad of therapeutic agents, underscores its significance.[1] 2-Chloro-4-phenoxypyrimidine (CAS No. 18214-00-1) is a key intermediate, offering a strategic platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 18214-00-1 | [2][3][4] |
| Molecular Formula | C₁₀H₇ClN₂O | [2][3][5][4] |
| Molecular Weight | 206.63 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | Inferred from supplier data |
| Melting Point | Not explicitly available for this compound. For the related 2-chloropyrimidine, the melting point is 63-66 °C. | |
| Boiling Point | Not explicitly available for this compound. For the related 2-chloropyrimidine, the boiling point is 75-76 °C at 10 mmHg. | [6] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
| Storage | 2-8°C, under an inert atmosphere. | [5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenol. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring makes this a regioselective transformation.
Reaction Principle
The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. The C4 position is generally more electrophilic than the C2 position, leading to preferential substitution at C4.
Experimental Protocol
Materials:
-
2,4-Dichloropyrimidine
-
Phenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to an hour to allow for the formation of the potassium phenoxide salt.
-
Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Caption: Synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The presence of a reactive chlorine atom at the C2 position and a phenoxy group at the C4 position makes this compound a versatile building block for further molecular elaboration.
Nucleophilic Substitution at the C2 Position
The remaining chlorine atom at the C2 position is susceptible to nucleophilic displacement, although it is generally less reactive than the C4 chlorine of the starting material. This allows for the sequential introduction of various nucleophiles.
Reaction with Amines:
This compound can react with a variety of primary and secondary amines to yield 2-amino-4-phenoxypyrimidine derivatives. These reactions are often carried out at elevated temperatures in a polar aprotic solvent, sometimes with the addition of a base to neutralize the HCl generated.
Caption: Nucleophilic substitution with amines.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of aryl or vinyl substituents.
Suzuki-Miyaura Coupling:
The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base affords 2-aryl-4-phenoxypyrimidine derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Caption: Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The 2-substituted-4-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with significant biological activity.
Kinase Inhibitors
Many kinase inhibitors feature a 2-aminopyrimidine core, where the amino group forms key hydrogen bonding interactions with the hinge region of the kinase. The 4-phenoxyphenyl group can occupy the hydrophobic pocket of the ATP binding site. The ability to readily synthesize a diverse library of 2-amino-4-phenoxypyrimidine derivatives makes this scaffold highly attractive for the development of novel kinase inhibitors for the treatment of cancer and other diseases.
Sodium Channel Blockers
Derivatives of this compound have been investigated as potent sodium channel blockers. For instance, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide has been identified as a potent, broad-spectrum state-dependent sodium channel blocker with potential applications in the treatment of pain.[7] This highlights the potential of this chemical scaffold in the development of new therapies for neurological disorders.
Safety and Handling
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[8]
-
Skin Irritation: May cause skin irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active molecules. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists. The demonstrated utility of the 2-substituted-4-phenoxypyrimidine scaffold in the development of kinase inhibitors and sodium channel blockers ensures its continued relevance in the quest for new and improved therapeutics. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
- 1. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine, 2-chloro-4-phenoxy- CAS#: 18214-00-1 [m.chemicalbook.com]
- 3. 18214-00-1|this compound|this compound|-范德生物科技公司 [39.100.107.131]
- 4. This compound, CasNo.18214-00-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 5. 18214-00-1|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
Introduction: The Pyrimidine Core and Its Strategic Importance
An In-Depth Technical Guide to 2-Chloro-4-phenoxypyrimidine: A Core Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, grounding our discussion in the principles of synthetic chemistry and the practical demands of pharmaceutical research.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1] Its nitrogen atoms provide key hydrogen bonding points, and the ring system serves as a rigid and versatile anchor for presenting diverse functional groups to biological targets. Within this class, this compound (CAS 18214-00-1) has emerged as a crucial intermediate.[2] Its structure is bifunctional: the phenoxy group acts as a stable, space-filling moiety, while the strategically positioned chlorine atom at the C2 position serves as a reactive handle for subsequent chemical modifications via nucleophilic substitution.[3] This combination makes it an ideal starting point for constructing libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors.[4][5]
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and calculated properties for this compound are summarized below.
Molecular Structure
The structure consists of a pyrimidine ring substituted with a chlorine atom at the C2 position and a phenoxy group at the C4 position.
Caption: Molecular Structure of this compound.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 18214-00-1 | Angene International[2] |
| Molecular Formula | C₁₀H₇ClN₂O | Angene International[2] |
| Molecular Weight | 220.63 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class |
| Melting Point | Not available in literature; requires experimental determination. | - |
| Boiling Point | Not available in literature; requires experimental determination. | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF). | - |
Core Synthesis and Mechanistic Insights
The most logical and field-proven approach to synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction, starting from the readily available 2,4-dichloropyrimidine.[6][7]
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Mechanistic Rationale: C4 vs. C2 Selectivity
In the SₙAr reaction on 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the C4 position. This regioselectivity is a cornerstone of pyrimidine chemistry and can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
-
Electronic Stabilization: When a nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the adjacent N3 nitrogen atom. Attack at the C2 position allows delocalization onto both N1 and N3. However, frontier molecular orbital theory suggests the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 and C6 positions compared to C2, making them more electrophilic and susceptible to attack.[8]
-
Steric Factors: While less dominant, the C2 position is flanked by two nitrogen atoms, which can create slightly more steric hindrance for an incoming nucleophile compared to the C4 position, which is adjacent to one nitrogen and one carbon.
This inherent reactivity difference is exploited to achieve a selective monosubstitution, yielding the desired 2-chloro-4-substituted product. The choice of a non-nucleophilic base, such as potassium carbonate or sodium hydride, is critical. Its role is solely to deprotonate the phenol, generating the more potent phenoxide nucleophile without competing in the substitution reaction itself.
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the reactivity of the remaining chlorine atom at the C2 position. This position is now activated for a second SₙAr reaction, typically with an amine nucleophile. This sequential, regioselective substitution is a powerful strategy for building molecular complexity.
This scaffold is particularly prevalent in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors and other kinase inhibitors.[5] In many of these inhibitors, the 2,4-disubstituted pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The phenoxy group often occupies a hydrophobic pocket, while the substituent introduced at the C2 position can be tailored to achieve potency and selectivity for the target kinase.[9][10]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. Each step includes the scientific rationale, enabling the researcher to troubleshoot and adapt the methodology as needed.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound from 2,4-dichloropyrimidine and phenol via a regioselective SₙAr reaction.
-
Methodology:
-
Reagent Preparation: To a solution of phenol (1.0 eq) in a suitable aprotic polar solvent (e.g., anhydrous DMF or acetonitrile, 5-10 mL per mmol of phenol), add a non-nucleophilic base such as powdered potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Rationale: The base deprotonates the weakly acidic phenol to form the highly nucleophilic phenoxide anion in situ. Using an aprotic polar solvent stabilizes this charged intermediate and facilitates the SₙAr mechanism.
-
-
Reaction Initiation: After stirring the phenoxide mixture for 20-30 minutes at 0 °C, add a solution of 2,4-dichloropyrimidine (1.05 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Rationale: A slight excess of the dichloropyrimidine ensures complete consumption of the valuable phenol. A slow, cold addition helps control the exotherm of the reaction and minimizes potential side reactions.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20-30% ethyl acetate in hexanes.
-
Rationale: The reaction is typically complete at room temperature. TLC allows for the visualization of the consumption of the starting material (phenol) and the formation of the more nonpolar product.
-
-
Workup: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
-
Rationale: Quenching with water neutralizes any remaining reactive species and precipitates the organic product, which has low water solubility. Extraction is used to recover the product if it remains dissolved.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified.
-
Protocol 2: Purification by Column Chromatography
-
Objective: To purify the crude product from unreacted starting materials and byproducts.
-
Methodology:
-
Column Preparation: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and pack a glass column.
-
Rationale: Silica gel is a polar stationary phase that effectively separates compounds based on polarity.
-
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, and dry it. Carefully load the dried powder onto the top of the prepared column.
-
Rationale: Dry loading ensures a tight, even band of the compound at the start of the chromatography, leading to better separation.
-
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.
-
Rationale: The less polar product will elute before the more polar impurities. A gradient elution provides a good balance between resolution and speed.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound as a solid.
-
Protocol 3: Analytical Characterization (¹H and ¹³C NMR)
-
Objective: To confirm the structure and assess the purity of the final product.
-
Methodology:
-
Expected Spectral Features:
-
¹H NMR:
-
A doublet at ~8.4-8.6 ppm (1H), corresponding to the proton at C6 of the pyrimidine ring.
-
A doublet at ~6.8-7.0 ppm (1H), corresponding to the proton at C5 of the pyrimidine ring.
-
A multiplet between ~7.1-7.5 ppm (5H), corresponding to the protons of the phenoxy ring.
-
-
¹³C NMR:
-
Signals in the aromatic region (~115-165 ppm).
-
Key signals expected for the pyrimidine ring carbons: C2, C4, C5, and C6. The carbons attached to heteroatoms (C2-Cl, C4-O) will be significantly deshielded.
-
Signals for the phenoxy ring carbons, including the ipso-carbon attached to the ether oxygen.
-
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages fundamental principles of reactivity and regioselectivity. Its robust synthesis from common starting materials and the differential reactivity of its C2 and C4 positions provide a reliable and versatile platform for the development of complex molecular architectures. For research teams engaged in kinase inhibitor programs and other areas of medicinal chemistry, mastering the synthesis and application of this scaffold is a valuable asset in the ongoing quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 18214-00-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-phenoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-phenoxypyrimidine, a key intermediate in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Strategic Importance
This compound belongs to the versatile class of pyrimidine derivatives, which are core scaffolds in a multitude of FDA-approved drugs and clinical candidates. The strategic placement of a reactive chlorine atom at the 2-position and a phenoxy group at the 4-position makes this molecule a valuable building block for generating diverse chemical libraries. The phenoxy moiety can modulate pharmacokinetic properties, while the chloro group serves as a handle for further functionalization through various cross-coupling and nucleophilic substitution reactions. Understanding the controlled synthesis and thorough characterization of this intermediate is paramount for its effective utilization in drug discovery pipelines.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable phenoxide nucleophile with a dihalopyrimidine precursor. The most common and cost-effective starting material for this synthesis is 2,4-dichloropyrimidine.
The Cornerstone Precursor: Synthesis of 2,4-Dichloropyrimidine
A reliable supply of high-purity 2,4-dichloropyrimidine is the first critical step. It is typically synthesized from uracil through a chlorination reaction.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of uracil and a slight excess of phosphorus oxychloride is prepared.
-
A catalytic amount of N,N-dimethylaniline is cautiously added to the mixture.
-
The reaction mixture is heated to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.
-
The resulting oily residue is carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude 2,4-dichloropyrimidine.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford pure 2,4-dichloropyrimidine as a white to off-white solid.
The Key Transformation: Nucleophilic Aromatic Substitution
The core of the synthesis lies in the regioselective substitution of one of the chlorine atoms of 2,4-dichloropyrimidine with a phenoxide ion. The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is not identical. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater electron deficiency at the C4 position, which is influenced by the two nitrogen atoms in the pyrimidine ring.
The reaction is typically carried out in the presence of a base to generate the phenoxide nucleophile from phenol. The choice of base and solvent can influence the reaction rate and yield.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloropyrimidine
-
Phenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol in a suitable solvent such as DMF, a base like potassium carbonate is added. The mixture is stirred at room temperature for about 30 minutes to generate the phenoxide anion.
-
2,4-Dichloropyrimidine is then added to the reaction mixture.
-
The reaction is heated to a temperature ranging from 80°C to 100°C and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-6 (pyrimidine) |
| ~7.40 - 7.50 | m | 2H | Ar-H (ortho) |
| ~7.25 - 7.35 | m | 3H | Ar-H (meta, para) |
| ~6.80 | d | 1H | H-5 (pyrimidine) |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C-4 (pyrimidine) |
| ~161.5 | C-2 (pyrimidine) |
| ~158.0 | C-6 (pyrimidine) |
| ~153.0 | C-ipso (phenoxy) |
| ~130.0 | C-para (phenoxy) |
| ~126.0 | C-meta (phenoxy) |
| ~121.0 | C-ortho (phenoxy) |
| ~110.0 | C-5 (pyrimidine) |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and theoretical calculations. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| 1500-1450 | Strong | Aromatic C=C stretch (phenoxy group) |
| 1250-1200 | Strong | Ar-O-C asymmetric stretch |
| 1180-1150 | Strong | Ar-O-C symmetric stretch |
| 800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure.
Expected Mass Spectrometry Data (Electron Impact - EI):
-
Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of this compound (C₁₀H₇ClN₂O) is expected at m/z = 206.
-
Isotope Peak (M+2)⁺: Due to the presence of the chlorine-37 isotope, a peak at m/z = 208 with an intensity of approximately one-third of the molecular ion peak is expected.
-
Major Fragmentation Peaks: Fragmentation may involve the loss of a chlorine atom, the phenoxy group, or cleavage of the pyrimidine ring.
Caption: Analytical workflow for the characterization of this compound.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2,4-Dichloropyrimidine: This compound is corrosive and a lachrymator. It can cause severe skin burns and eye damage. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water. It is also toxic upon inhalation. All operations involving this reagent must be conducted in a fume hood.
-
Phenol: Toxic and corrosive. It can be absorbed through the skin and cause severe burns.
-
Solvents (DMF, DCM, EtOAc): Flammable and may be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic strategy and the application of modern analytical techniques, researchers and drug development professionals can confidently produce and validate this important chemical intermediate for its use in the discovery of novel therapeutics. The provided protocols and data serve as a valuable resource for the successful implementation of this chemistry in a laboratory setting.
A Comprehensive Spectroscopic Guide to 2-Chloro-4-phenoxypyrimidine for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloro-4-phenoxypyrimidine, a key heterocyclic intermediate in medicinal chemistry. As the structural complexity of drug candidates increases, rigorous characterization of such building blocks is paramount. This document consolidates Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy data, offering field-proven insights into the interpretation of these spectra. Detailed, self-validating experimental protocols are provided to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for structural confirmation, purity assessment, and reaction monitoring.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous FDA-approved drugs. Its unique structure, featuring a reactive chlorine atom at the 2-position and a phenoxy group at the 4-position, makes it a versatile precursor for synthesizing a diverse array of biologically active molecules. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the phenoxy moiety can be modified to modulate physicochemical properties and target engagement.
Given its role as a critical starting material, unambiguous structural verification and purity assessment are non-negotiable. Spectroscopic techniques are the cornerstone of this characterization process. Mass spectrometry provides definitive molecular weight information, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy offers a detailed map of the molecular skeleton. This guide synthesizes these analytical techniques to provide a holistic understanding of this compound.
Molecular Structure and Properties
A thorough analysis begins with a fundamental understanding of the molecule's composition and physical characteristics.
-
Molecular Formula: C₁₀H₇ClN₂O
-
Molecular Weight: 206.63 g/mol
-
CAS Number: 14925-63-0
-
Appearance: Typically an off-white to light yellow solid.
The structural arrangement of the pyrimidine and phenoxy rings dictates the electronic environment of each atom, which in turn governs the spectroscopic output.
An In-depth Technical Guide to the Solubility of 2-Chloro-4-phenoxypyrimidine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical synthesis and drug development, the physicochemical properties of heterocyclic intermediates are paramount. 2-Chloro-4-phenoxypyrimidine, a substituted pyrimidine, represents a key structural motif in medicinal chemistry. Pyrimidine derivatives are integral to a wide array of therapeutic agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] The journey of a promising compound from a laboratory curiosity to a clinical candidate is often dictated by its solubility. Poor solubility can severely hamper a compound's bioavailability, leading to unreliable outcomes in biological assays and posing significant challenges for formulation development.[1][2]
Physicochemical Principles Governing Solubility
The solubility of a compound is a complex interplay of solute and solvent properties. For pyrimidine derivatives like this compound, several key factors influence their dissolution in organic solvents.
-
Molecular Structure and Substituent Effects: The core pyrimidine ring, with its nitrogen atoms, imparts a degree of polarity. The substituents—a chloro group at the 2-position and a phenoxy group at the 4-position—significantly modify the molecule's overall polarity, hydrogen bonding capacity, and molecular weight. The chlorine atom is an electron-withdrawing group, while the phenoxy group adds steric bulk and potential for pi-pi stacking interactions. The nature and position of such functional groups on the pyrimidine ring have a profound effect on solubility.[3]
-
Solvent Properties: The principle of "like dissolves like" is a fundamental concept in solubility.
-
Polarity: Polar solvents will better solvate polar solutes, and nonpolar solvents will better solvate nonpolar solutes. The solubility of pyrimidine derivatives often increases in more polar organic solvents.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitrogen atoms of the pyrimidine ring, enhancing solubility.[3]
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[3][4][5] This endothermic process means that heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
-
Crystalline Form (Polymorphism): The crystal lattice energy of a solid must be overcome for dissolution to occur. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with a solvent over a prolonged period.[1] This measurement is crucial for lead optimization and formulation development.[1] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or solvent for UV-Vis blank
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[1]
-
Accurately add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.
-
-
Sample Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.
-
-
Quantification:
-
Accurately pipette a known volume of the clear supernatant and dilute it with the appropriate solvent (e.g., HPLC mobile phase) to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by applying the dilution factor.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | > 0.92 |
| Dichloromethane (DCM) | 9.1 | 150 | 0.69 |
| Acetone | 21.0 | 85 | 0.39 |
| Acetonitrile | 37.5 | 50 | 0.23 |
| Ethyl Acetate | 6.0 | 30 | 0.14 |
| Ethanol | 24.6 | 15 | 0.07 |
| Methanol | 32.7 | 10 | 0.05 |
| Toluene | 2.4 | < 1 | < 0.005 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The interpretation of solubility data should consider the physicochemical properties of both the solute and the solvents. For instance, the high solubility of pyrimidine derivatives in DMF is often observed, likely due to its high polarity and ability to act as a hydrogen bond acceptor.[7][8] Conversely, the low solubility in a nonpolar solvent like toluene would be expected.
Factors Influencing Solubility: A Conceptual Model
Caption: Factors influencing the solubility of the target compound.
Conclusion
A thorough understanding and accurate measurement of the solubility of this compound are indispensable for its effective utilization in drug discovery and development. While direct solubility data may be sparse, the principles and experimental methodologies outlined in this guide provide a robust framework for researchers to generate reliable data. By systematically evaluating solubility in a range of organic solvents, scientists can make informed decisions regarding reaction conditions, purification strategies, and formulation pathways, ultimately accelerating the progression of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. rheolution.com [rheolution.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Introduction: The Critical Role of a Key Intermediate
An In-depth Technical Guide to the Purity and Appearance of 2-Chloro-4-phenoxypyrimidine
In the landscape of modern drug discovery and fine chemical synthesis, pyrimidine derivatives are foundational scaffolds. Among these, this compound serves as a versatile intermediate, prized for its reactive chlorine atom at the 2-position, which allows for facile nucleophilic substitution, and the stable phenoxy group at the 4-position. Its utility in building more complex, biologically active molecules makes it a compound of significant interest for researchers in medicinal chemistry and materials science.[1]
However, the synthetic utility of any intermediate is directly proportional to its purity. The presence of unreacted starting materials, regioisomers, or other byproducts can lead to unpredictable reaction outcomes, complicate downstream purification efforts, and compromise the integrity of the final product.[2] This guide provides a comprehensive overview of the physical properties, appearance, and robust methodologies for the purification and analytical validation of this compound, grounded in established scientific principles.
Physicochemical Properties and Expected Appearance
A preliminary assessment of any chemical reagent begins with its physical characteristics. For this compound, a high-purity sample should conform to the properties outlined below. Significant deviation, particularly in appearance or melting point, is an immediate indicator of potential impurities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O | N/A |
| Molecular Weight | 206.63 g/mol | N/A |
| Appearance | White to off-white or pale yellow solid/crystalline powder | [3][4] |
| Melting Point | ~45-55 °C (analogue-dependent) | [4][5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [3] |
Note: The melting point can vary based on trace impurities. A sharp melting range (e.g., within 1-2°C) is a strong indicator of high purity.
Synthetic Landscape and Potential Impurities
To develop a robust purification and analysis strategy, one must first understand the potential impurities that may arise during synthesis. A common and efficient route to this compound is the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenol in the presence of a base.
Common Synthetic Route: 2,4-Dichloropyrimidine + Phenol --(Base)--> this compound
This reaction, while generally selective for the more reactive chlorine at the 4-position, is not without its challenges. The primary impurities of concern are:
-
2,4-Dichloropyrimidine: Unreacted starting material.[6]
-
Phenol: Unreacted starting material.
-
2,4-Diphenoxypyrimidine: A disubstituted byproduct formed if the reaction is forced or if stoichiometry is not carefully controlled.
-
4-Chloro-2-phenoxypyrimidine (Isomer): While the C4 position is more activated, trace amounts of the C2-substituted isomer can form, which can be difficult to separate due to similar polarity.[7]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, acetonitrile, ethyl acetate).
Understanding this impurity profile is paramount as it dictates the choice of purification and analytical techniques. For instance, the similar polarity of the desired product and the isomeric impurity necessitates a high-resolution separation technique like HPLC.[2]
Purification Methodologies: From Crude to High-Purity
Achieving high purity often requires a multi-step approach, typically involving a primary bulk purification followed by a final polishing step if necessary.
A. Recrystallization: The First Line of Defense
Recrystallization is a powerful, scalable, and cost-effective technique for removing the bulk of impurities. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof). An ethanol/water or isopropanol/hexane system is often a good starting point for moderately polar compounds.
-
Dissolution: In a flask, add the chosen solvent (e.g., isopropanol) to the crude this compound. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored, it may indicate persistent impurities. Add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
B. Flash Column Chromatography
For removing impurities with very similar polarity, such as the 4-chloro-2-phenoxy isomer, flash column chromatography is the method of choice.[9]
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice. For pyrimidine derivatives that may be sensitive to acidic silica, neutral alumina can be considered.[10]
-
Mobile Phase (Eluent): The solvent system should be optimized using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[10] A gradient system of hexanes and ethyl acetate is a common starting point.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. H31903.03 [thermofisher.com]
- 5. 2-Chloro-4-methylpyrimidine | 13036-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Discovery and history of 2-Chloro-4-phenoxypyrimidine
An In-Depth Technical Guide to the Discovery and Enduring Significance of 2-Chloro-4-phenoxypyrimidine
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of this compound, a key heterocyclic intermediate in modern medicinal chemistry. We will explore its seminal synthesis, the refinement of its production methodologies, and its critical role as a foundational building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical, field-proven insights.
Introduction: The Unassuming Architect of Complex Molecules
In the vast lexicon of organic chemistry, certain molecules, though simple in structure, become indispensable tools in the hands of synthetic chemists. This compound is a prime example of such a molecule. As a disubstituted pyrimidine, it possesses a unique electronic and structural profile that has rendered it a highly versatile intermediate in the synthesis of complex, biologically active compounds. The pyrimidine core is a ubiquitous motif in nature, forming the basis of nucleobases like cytosine, thymine, and uracil, and is a privileged scaffold in a multitude of synthetic drugs.[1] The strategic placement of a reactive chlorine atom at the 2-position and a stable phenoxy group at the 4-position provides a powerful handle for sequential, regioselective functionalization, a cornerstone of modern drug discovery.[2]
The Genesis: Discovery and First Synthesis
The history of pyrimidine chemistry dates back to the late 19th century, with systematic studies initiated by Pinner in 1884.[3] However, the specific discovery of this compound can be traced to the mid-20th century, a period of burgeoning exploration into the reactivity of halogenated pyrimidines. The first documented synthesis of this compound was reported by Boarland and McOmie in 1952 in the Journal of the Chemical Society.
Their work was foundational in understanding the nucleophilic substitution patterns of dichloropyrimidines. The synthesis was achieved through the reaction of 2,4-dichloropyrimidine with sodium phenoxide. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The rationale behind this experimental choice lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electron-withdrawing nature of the nitrogen atoms in the ring. This inherent electronic bias allows for a regioselective substitution, a critical aspect for the utility of this intermediate.
Caption: Historical Synthesis of this compound.
Original Experimental Protocol (Inferred from Boarland and McOmie, 1952)
While the full experimental details from the 1952 paper are not widely digitized, a likely protocol based on the chemistry of that era is as follows:
-
Preparation of Sodium Phenoxide: Sodium metal is cautiously dissolved in an excess of anhydrous ethanol to form sodium ethoxide. To this solution, an equimolar amount of phenol is added, resulting in the formation of sodium phenoxide.
-
Nucleophilic Substitution: 2,4-Dichloropyrimidine, dissolved in a suitable solvent like ethanol, is added to the solution of sodium phenoxide.
-
Reaction and Workup: The reaction mixture is heated under reflux for a specified period. After cooling, the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated, and the crude product is isolated, often by precipitation or extraction, followed by recrystallization for purification.
Evolution of Synthetic Methodologies: From Historical Precedent to Modern Efficiency
While the fundamental approach to synthesizing this compound remains the same, modern organic synthesis has introduced refinements to improve yield, purity, and safety. The choice of base, solvent, and reaction conditions has been optimized to enhance the regioselectivity and simplify the workup process.
A Modern, Field-Proven Synthetic Protocol
This protocol represents a more contemporary approach, often employed in research and development laboratories.
-
Reaction Setup: To a stirred solution of 2,4-dichloropyrimidine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add phenol (1 equivalent).
-
Base Addition: Cool the mixture in an ice bath and add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents), portion-wise. The use of a milder base than sodium phenoxide can improve the selectivity and reduce side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Comparative Analysis of Synthetic Methodologies
| Parameter | Historical Method (Boarland & McOmie, 1952, inferred) | Modern Protocol | Rationale for Improvement |
| Base | Sodium Phenoxide (pre-formed) | Potassium Carbonate or DIPEA | Milder bases reduce the potential for side reactions and are easier to handle. |
| Solvent | Ethanol | DMF or Acetonitrile | Polar aprotic solvents can accelerate SNAr reactions and often lead to cleaner conversions. |
| Temperature | Reflux | Room Temperature | Milder reaction conditions are more energy-efficient and can prevent the formation of byproducts. |
| Purification | Recrystallization | Column Chromatography | Provides higher purity and is more effective for removing closely related impurities. |
The Rise to Prominence: Applications in Drug Discovery
The true significance of this compound lies in its utility as a versatile building block in the synthesis of pharmaceuticals. Its journey from a chemical curiosity to a cornerstone of drug development is most evident in the field of oncology, particularly in the development of kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is an excellent mimic of the purine core of adenosine triphosphate (ATP), the natural substrate for kinases. By functionalizing the pyrimidine ring, medicinal chemists can design molecules that bind to the ATP-binding site of a specific kinase, thereby inhibiting its activity and halting the proliferation of cancer cells.
A prominent example of the application of this compound is in the synthesis of Gefitinib (Iressa®) , a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4][5] In the synthesis of Gefitinib and other similar kinase inhibitors, the this compound core serves as a key intermediate. The phenoxy group often provides crucial interactions within the ATP-binding pocket of the target kinase, while the reactive chlorine at the 2-position allows for the introduction of various amine-containing side chains to modulate potency, selectivity, and pharmacokinetic properties.[6][7]
Caption: Role of this compound in Kinase Inhibitor Synthesis.
Conclusion and Future Outlook
From its initial synthesis in 1952, this compound has evolved into a molecule of significant importance in the pharmaceutical industry. Its discovery was a key step in understanding the reactivity of chloropyrimidines, and its subsequent application has enabled the development of life-saving medicines. The enduring legacy of this simple yet elegant molecule underscores a fundamental principle of drug discovery: that the careful and creative manipulation of foundational chemical scaffolds can lead to profound therapeutic breakthroughs. As our understanding of disease biology deepens, it is certain that this compound and its derivatives will continue to be integral components in the design and synthesis of the next generation of targeted therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. ukm.my [ukm.my]
- 6. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-phenoxypyrimidine: A Versatile Scaffold for Modern Drug Discovery - A Technical Guide to Unexplored Research Frontiers
Part 1: Foundational Chemistry and Known Reactivity of 2-Chloro-4-phenoxypyrimidine
Introduction to the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the very blueprint of life, DNA and RNA.[2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a term bestowed upon molecular frameworks that are capable of binding to multiple, diverse biological targets.[3][4] Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[5][6][7] The strategic placement of nitrogen atoms within the six-membered ring allows for a rich tapestry of hydrogen bonding interactions, a feature expertly exploited in the design of enzyme inhibitors.
Physicochemical Properties of this compound
This compound is a crystalline solid at room temperature. Its structure features a pyrimidine core substituted with a reactive chlorine atom at the C2 position and a phenoxy group at the C4 position. This arrangement provides a unique combination of reactivity and structural features for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |
While specific spectroscopic data can vary slightly based on the solvent and instrument, representative values are crucial for reaction monitoring and characterization. Researchers should always confirm the identity of their starting material with their own analytical data.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a two-step process starting from a more readily available dichlorinated pyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring is key to this selective synthesis. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position, allowing for a regioselective reaction.[8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add phenol (1.0 eq).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5 eq) or triethylamine (TEA) (1.5 eq), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Known Reactivity and Derivatization Potential
The synthetic utility of this compound lies in the reactivity of its C2-chloro substituent. This position is electron-deficient due to the inductive effect of the adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This provides a reliable and versatile handle for introducing a wide range of functional groups and building molecular complexity.
The general mechanism involves the attack of a nucleophile at the C2 position, forming a tetrahedral intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[4] This reactivity is the gateway to creating large libraries of compounds for screening.
Caption: Key reaction sites for derivatization.
Part 2: High-Potential Research Area: Kinase Inhibitor Scaffolding
Rationale: The Pyrimidine Core in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrimidine scaffold is a well-established and highly successful core structure for kinase inhibitors. Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the interaction of the adenine ring of ATP with the "hinge" region of the kinase active site. This hinge-binding interaction is a critical anchor for many potent and selective kinase inhibitors.
Proposed Research Thrust 1: Targeting Cysteine-Containing Kinases via Covalent Inhibition
Hypothesis: The C2-chloro group of this compound is not just a leaving group for SNAr, but can also function as a mild electrophile ("warhead") to form a covalent bond with nucleophilic cysteine residues located in or near the ATP-binding site of certain kinases. This approach can lead to inhibitors with increased potency, prolonged duration of action, and improved selectivity.[1][7]
Proposed Target Kinases: A number of kinases possess non-catalytic cysteines that are accessible for covalent targeting.[9][10] Potential targets for a this compound-based covalent inhibitor strategy include:
Detailed Experimental Protocol:
-
In Silico Covalent Docking:
-
Obtain crystal structures of target kinases with accessible cysteines from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, assigning charges, and defining the receptor grid around the ATP-binding site.
-
Model the this compound scaffold and define the reactive C2 carbon and the target cysteine residue.
-
Perform covalent docking using software like Schrödinger Maestro, MOE, or AutoDock, to predict binding poses and prioritize derivatives for synthesis.
-
-
Synthesis of a Focused Covalent Library:
-
Synthesize a small, focused library by modifying the phenoxy ring of this compound. For instance, introduce electron-donating or electron-withdrawing groups via electrophilic aromatic substitution on the phenol starting material prior to the initial synthesis. This allows for modulation of the reactivity of the C2-chloro group and exploration of additional interactions within the binding pocket.
-
-
Biochemical Screening for Covalent Inhibition:
-
Utilize the ADP-Glo™ Kinase Assay (Promega) for a primary screen.[2][13] This assay measures kinase activity by quantifying the amount of ADP produced.
-
Protocol:
-
Set up kinase reactions containing the target kinase, substrate, and ATP in a multi-well plate.
-
Add the synthesized compounds at various concentrations.
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[14]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes and measure luminescence.[14] A decrease in signal indicates kinase inhibition.
-
-
-
Validation of Covalent Binding via Mass Spectrometry:
Caption: Proposed covalent inhibitor discovery workflow.
Proposed Research Thrust 2: Development of Reversible, ATP-Competitive Inhibitors
Hypothesis: By strategically replacing the C2-chloro group with various amine-containing fragments via SNAr, the this compound scaffold can be elaborated into potent and selective reversible ATP-competitive kinase inhibitors. The introduced amine will serve as a key hydrogen-bond donor/acceptor to interact with the kinase hinge region.
Proposed Target Kinase Families:
-
p38 MAP Kinases: Implicated in inflammatory diseases.[18]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle and targets in oncology.
Detailed Experimental Protocol:
-
Library Synthesis via SNAr Reaction:
-
React this compound with a diverse panel of primary and secondary amines, anilines, and other nitrogen nucleophiles.
-
Protocol:
-
In a microwave vial, combine this compound (1 eq), the desired amine (1.2 eq), and a suitable solvent like n-propanol.[19]
-
Add a base such as triethylamine (2 eq).
-
Heat the reaction in a microwave synthesizer (e.g., 120-140 °C for 15-30 minutes).[19]
-
After cooling, purify the product by column chromatography.
-
-
-
In Vitro Kinase Profiling:
-
Screen the synthesized library against the target kinases (e.g., p38α) using the ADP-Glo™ assay as described previously.
-
For promising hits, expand the screening to a broader panel of kinases to determine the selectivity profile.
-
-
Thermodynamic Binding Analysis using Isothermal Titration Calorimetry (ITC):
-
Characterize the binding of lead compounds to the target kinase to obtain a complete thermodynamic profile (Kd, ΔH, ΔS).[20][21]
-
Protocol:
-
Prepare a solution of the purified kinase (e.g., 10-50 µM) in ITC buffer and load it into the sample cell.[20]
-
Prepare a solution of the inhibitor (e.g., 10-20 times the protein concentration) in the same buffer and load it into the syringe.[20]
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections of the inhibitor into the protein solution, measuring the heat change after each injection.
-
Analyze the resulting isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
-
Caption: Inhibition point in the p38 MAPK pathway.
Part 3: Exploring Novel Biological Activities
Proposed Research Thrust 3: Antiviral Applications
Rationale: Pyrimidine analogs are a well-established class of antiviral agents.[22] Many approved antiviral drugs are nucleoside analogs that incorporate a modified pyrimidine base. The this compound scaffold offers a unique non-nucleoside core that can be explored for novel antiviral mechanisms.[23][24]
Hypothesis: Derivatives of this compound can inhibit viral replication by targeting essential viral enzymes (e.g., proteases, polymerases) or host factors required for the viral life cycle.
Proposed Experimental Workflow:
-
Library Synthesis: Create a diverse library of compounds by reacting the C2-chloro position with a range of nucleophiles, focusing on moieties known to have antiviral potential (e.g., small heterocyclic rings, sulfonamides).
-
Antiviral Screening:
-
Perform cell-based antiviral assays. For example, a plaque reduction assay can be used to quantify the inhibition of viral replication.
-
Screen against a panel of viruses, such as influenza virus, human coronavirus (e.g., HCoV-229E), or herpes simplex virus (HSV-1), to identify the spectrum of activity.[6][22]
-
Determine the 50% effective concentration (EC₅₀) for active compounds.
-
Concurrently, assess cytotoxicity in the same cell lines to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
Proposed Research Thrust 4: Anti-inflammatory Agents
Rationale: The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[25][26] As outlined in section 2.3, inhibitors of p38 MAPK are expected to have potent anti-inflammatory effects.
Hypothesis: Potent and selective p38 MAPK inhibitors developed from the this compound scaffold will suppress the production of inflammatory cytokines in cellular models of inflammation.
Proposed Experimental Protocol:
-
Cell-based Anti-inflammatory Assay:
-
Use a mouse macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages.
-
Protocol:
-
Plate the macrophages and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized p38 inhibitors for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[27]
-
Incubate for a defined period (e.g., 4-18 hours).
-
Collect the cell culture supernatants.
-
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[28][29]
-
Follow the manufacturer's protocol, which typically involves capturing the cytokine with a plate-bound antibody, detecting it with a second, enzyme-linked antibody, and measuring the colorimetric output on a plate reader.[27] A reduction in TNF-α levels compared to the LPS-only control indicates anti-inflammatory activity.
-
Part 4: Conclusion and Future Directions
This compound represents a highly versatile and underexplored starting point for the development of novel therapeutics. Its well-defined reactivity at the C2 position allows for the systematic and efficient creation of diverse chemical libraries. This guide has outlined several high-potential research avenues, with a strong emphasis on kinase inhibition. The proposed strategies for developing both covalent and reversible inhibitors are grounded in the established success of the pyrimidine scaffold and offer clear, actionable experimental pathways.
Future research should focus on lead optimization of any hits identified from these proposed studies. This would involve refining the structure-activity relationship (SAR), improving potency and selectivity, and beginning to profile the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds. Ultimately, the goal would be to advance these novel chemical entities into in vivo models of disease to validate their therapeutic potential.
Part 5: References
-
Zhang, Y., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 65(1), 58-83. --INVALID-LINK--
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. --INVALID-LINK--
-
Singh, M., & Singh, J. (2021). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications. --INVALID-LINK--
-
Vanstreels, E., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. PubMed. --INVALID-LINK--
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. --INVALID-LINK--
-
Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 406(1), 1-14. --INVALID-LINK--
-
Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. --INVALID-LINK--
-
Kaur, R., et al. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies, 16(2), 148-164. --INVALID-LINK--
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. --INVALID-LINK--
-
QIAGEN. (n.d.). p38 MAPK Signaling. --INVALID-LINK--
-
Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. --INVALID-LINK--
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. --INVALID-LINK--
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. --INVALID-LINK--
-
Abdelgawad, M. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(42), 6825-6844. --INVALID-LINK--
-
Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
Liu, Q., et al. (2017). Determining cysteines available for covalent inhibition across the human kinome. Nature Chemical Biology, 13(2), 135-141. --INVALID-LINK--
-
Parker, C. G., & Shchepinov, M. S. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Chemical Society, 145(5), 2821-2829. --INVALID-LINK--
-
Zhang, T., et al. (2021). Profiling MAP kinase cysteines for targeted covalent inhibitor design. RSC Medicinal Chemistry, 12(10), 1735-1745. --INVALID-LINK--
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. --INVALID-LINK--
-
Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. --INVALID-LINK--
-
Willemsen, M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(15), 4991. --INVALID-LINK--
-
Bateman, L. A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry, 5(5), 339-355. --INVALID-LINK--
-
Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. --INVALID-LINK--
-
Liu, Q., et al. (2017). Determining Cysteines Available for Covalent Inhibition Across the Human Kinome. Journal of Medicinal Chemistry, 60(1), 409-420. --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical structures of the most active antiviral pyrimidine derivatives... --INVALID-LINK--
-
Zhang, T., et al. (2021). Profiling MAP kinase cysteines for targeted covalent inhibitor design. PMC. --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. --INVALID-LINK--
-
Probing the Protein Kinases' Cysteinome by Covalent Fragments. (2024). PubMed. --INVALID-LINK--
-
Benchchem. (n.d.). A Researcher's Guide to Isothermal Titration Calorimetry for Characterizing JAK3 Inhibitor Binding Affinity. --INVALID-LINK--
-
Singh, P. P., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. --INVALID-LINK--
-
Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. PMC. --INVALID-LINK--
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. --INVALID-LINK--
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. --INVALID-LINK--
-
ResearchGate. (2024). TNF ELISA Protocol v1. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a. --INVALID-LINK--
-
Chan, E. D., et al. (2007). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. PMC. --INVALID-LINK--
-
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). --INVALID-LINK--
-
Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. --INVALID-LINK--
-
Davis, T. L., & Sicheri, F. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCrJ, 63(Pt 1), 16-21. --INVALID-LINK--
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. --INVALID-LINK--
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Pharmacology. --INVALID-LINK--
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). --INVALID-LINK--
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. --INVALID-LINK--
-
CSIR-NEIST, Jorhat. (n.d.). --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. zenodo.org [zenodo.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 7. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Profiling MAP kinase cysteines for targeted covalent inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 26. assaygenie.com [assaygenie.com]
- 27. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-4-phenoxypyrimidine
Abstract
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] This is largely due to its ability to mimic the adenine core of ATP and form key hydrogen-bonding interactions with the hinge region of the kinase active site.[3][4] Among the various pyrimidine-based starting materials, 2-chloro-4-phenoxypyrimidine stands out as a particularly versatile and strategically valuable precursor. Its differentiated reactivity at the C2 and C4 positions allows for controlled, sequential modifications, enabling the systematic construction of diverse compound libraries for drug discovery campaigns. This technical guide provides an in-depth exploration of the synthetic strategies, experimental protocols, and underlying chemical principles for leveraging this compound in the synthesis of novel kinase inhibitors.
The Strategic Advantage of the this compound Scaffold
The utility of this compound stems from the distinct electronic nature of its two potential reaction sites. The chlorine atom at the C2 position and the phenoxy group at the C4 position are attached to a π-deficient pyrimidine ring, making both sites susceptible to nucleophilic displacement. However, the C2 and C4 positions exhibit different reactivity profiles, which can be exploited for selective synthesis.
Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position.[5][6] This intrinsic regioselectivity allows for the initial introduction of a phenoxy group (or other oxygen- or nitrogen-based nucleophiles) at C4, leading to intermediates like this compound. The remaining chlorine atom at the C2 position is then available for further diversification, primarily through powerful palladium-catalyzed cross-coupling reactions. This sequential approach is fundamental to building molecular complexity.
The phenoxy group itself is not merely a placeholder. It often serves as a key structural element, occupying a specific pocket within the kinase active site or providing a vector for further functionalization to enhance potency, selectivity, or pharmacokinetic properties.
Core Synthetic Methodologies for Scaffold Elaboration
Once this compound is in hand, the C2-chloro group becomes the primary handle for introducing diversity. The two most powerful and widely employed methods for this transformation are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][8] It is an exceptionally robust method for installing a wide variety of primary and secondary amines, anilines, and N-heterocycles at the C2 position of the pyrimidine core. These amino groups are often crucial for establishing hydrogen bond interactions with the kinase hinge region.
Causality Behind the Method:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. For an electron-rich and sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. These ligands facilitate the initial, often rate-limiting, oxidative addition of the C-Cl bond to the Pd(0) center and promote the final reductive elimination step to form the C-N bond.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine nucleophile, increasing its reactivity towards the palladium complex.[9]
The general workflow for this synthetic approach is visualized below.
Caption: General synthetic routes from this compound.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is another palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide.[10] This reaction is invaluable for introducing aryl and heteroaryl moieties at the C2 position. These appended rings can access additional binding pockets, establish crucial π-stacking interactions, and serve as attachment points for solvent-exposed groups to improve solubility and other drug-like properties.
Causality Behind the Method:
-
Catalyst System: Similar to the Buchwald-Hartwig reaction, a palladium catalyst is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for these transformations on chloropyrimidines.[6] Other catalyst/ligand systems can also be employed for challenging substrates.
-
Base: An aqueous base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[10]
-
Solvent: The reaction is often run in a biphasic solvent system, such as dioxane/water or toluene/ethanol/water, to facilitate the interaction of both the organic-soluble and water-soluble components of the reaction.[5]
Application Protocol: Synthesis of a Representative Aurora Kinase Inhibitor Analog
This section provides a detailed, step-by-step protocol for the synthesis of (S)-N-(1-acryloylpiperidin-3-yl)-4-phenoxy-2-(phenylamino)pyrimidin-5-carboxamide, a hypothetical analog inspired by covalent pyrimidine-based kinase inhibitors. The synthesis involves a sequential Buchwald-Hartwig amination followed by an amide coupling.
Caption: High-level workflow for the synthesis of a target inhibitor.
Step 1: Buchwald-Hartwig Amination
Reaction: this compound + Aniline → N-phenyl-4-phenoxypyrimidin-2-amine
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| This compound | 220.64 | 1.00 g | 1.0 |
| Aniline | 93.13 | 0.46 mL | 1.1 |
| Pd₂(dba)₃ | 915.72 | 83 mg | 0.02 |
| XPhos | 476.60 | 96 mg | 0.04 |
| Sodium tert-butoxide | 96.10 | 612 mg | 1.4 |
| Toluene | - | 20 mL | - |
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.00 g, 4.53 mmol), Pd₂(dba)₃ (83 mg, 0.09 mmol), XPhos (96 mg, 0.20 mmol), and sodium tert-butoxide (612 mg, 6.34 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (20 mL) followed by aniline (0.46 mL, 5.00 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield N-phenyl-4-phenoxypyrimidin-2-amine as a solid.
Subsequent Steps (Conceptual Outline)
The intermediate N-phenyl-4-phenoxypyrimidin-2-amine would then undergo further functionalization. A common route involves introducing a carboxamide group at the C5 position, which can be achieved through formylation followed by oxidation and amide coupling.
-
Vilsmeier-Haack Formylation: Introduction of an aldehyde at C5.
-
Oxidation: Conversion of the C5-aldehyde to a carboxylic acid.
-
Amide Coupling: Coupling the C5-carboxylic acid with a suitable amine (e.g., (S)-tert-butyl 3-aminopiperidine-1-carboxylate) using standard coupling reagents like HATU or EDC/HOBt.
-
Deprotection: Removal of the Boc protecting group from the piperidine nitrogen using an acid like TFA.
-
Covalent Warhead Installation: Reaction of the free secondary amine on the piperidine ring with acryloyl chloride to install the Michael acceptor "warhead," yielding the final covalent inhibitor.
Structure-Activity Relationship (SAR) Insights and Kinase Selectivity
Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR). The choices made at each position significantly impact the inhibitor's potency and selectivity profile.
| Position | Modification Type | Rationale / Potential Impact |
| C2 | Substituted anilines, aliphatic amines, N-heterocycles | Modulates hydrogen bonding with the kinase hinge; can be used to achieve selectivity between different kinase families.[11][12] |
| C2 | Aryl or heteroaryl groups (via Suzuki) | Accesses hydrophobic pockets adjacent to the ATP binding site; can improve potency and alter selectivity. |
| Phenoxy Ring | Substitution (e.g., F, Cl, Me, OMe) | Fine-tunes electronic properties and steric fit in the ribose-binding pocket; can block metabolic hotspots.[12] |
| C5 | Small groups (H, Me) or larger linkers to solubilizing groups | C5 modification can enhance selectivity and improve physicochemical properties without disrupting core binding interactions. |
For example, introducing halogen substituents on the C2-aniline ring can be crucial for activity against certain kinases like Aurora A.[11][12] The specific substitution pattern can influence the conformation of the inhibitor and its interaction with key residues.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of pyrimidine-based kinase inhibitors. Its well-defined and predictable reactivity allows for the strategic and sequential application of powerful synthetic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By systematically varying the substituents at the C2 and phenoxy positions, medicinal chemists can efficiently generate libraries of novel compounds to probe structure-activity relationships and optimize for potency, selectivity, and drug-like properties, accelerating the discovery of next-generation targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-phenoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Phenoxypyrimidine Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Within this privileged scaffold, 2-chloro-4-phenoxypyrimidine emerges as a particularly valuable intermediate. Its structure allows for selective functionalization at the C2 position via nucleophilic aromatic substitution (SNAr), providing a gateway to a diverse array of novel chemical entities with significant potential in drug discovery programs.[5] This guide provides an in-depth exploration of the SNAr reactions of this compound, offering both mechanistic insights and detailed, field-proven protocols for its derivatization.
Understanding the Mechanism: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring proceeds predominantly through an addition-elimination mechanism, often referred to as the SNAr pathway.[6][7] This process is distinct from SN1 and SN2 reactions and is facilitated by the presence of the ring nitrogen atoms, which activate the ring towards nucleophilic attack.[6][8]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom at the C2 position). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] The negative charge in this complex is delocalized over the pyrimidine ring and is particularly stabilized by the nitrogen atoms. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group, yielding the final substituted product.[9]
Caption: Generalized SNAr mechanism of this compound.
Regioselectivity: Why C2 Substitution is Favored
In pyrimidine systems with leaving groups at both C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position.[10] However, in this compound, the C4 position is already occupied by a phenoxy group, directing the substitution to the C2 position. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deactivates the C5 and C6 positions towards nucleophilic attack, making the C2 and C4 positions the most electrophilic.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound with common nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of an amino group at the C2 position is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[11][12]
Workflow for Amination:
Caption: Experimental workflow for the amination of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution. For less reactive amines or to neutralize the HCl generated during the reaction, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) can be added.[13][14]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the solvent used. Microwave irradiation can also be employed to accelerate the reaction.[11][15]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-4-phenoxypyrimidine derivative.
Data Summary: Amination Reactions
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | EtOH | TEA | Reflux | 6 | 85-95 |
| Benzylamine | i-PrOH | DIPEA | 100 | 4 | 90-98 |
| Morpholine | DMF | K₂CO₃ | 120 | 8 | 80-90 |
| Piperidine | EtOH | None | Reflux | 3 | >95 |
Protocol 2: O-Alkylation with Alcohols (Williamson Ether Synthesis Adaptation)
The reaction with alcohols or phenols to form 2-alkoxy or 2-aryloxy derivatives typically requires the use of a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.
Step-by-Step Procedure:
-
Alkoxide Formation: In a separate flask, dissolve the desired alcohol (1.2-1.5 eq.) in a dry aprotic solvent like tetrahydrofuran (THF) or DMF. Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1-1.3 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Reaction Setup: In another flask, dissolve this compound (1.0 eq.) in the same dry aprotic solvent.
-
Nucleophilic Attack: Slowly add the freshly prepared alkoxide solution to the solution of this compound at room temperature.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (50-70 °C) to drive it to completion.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Data Summary: O-Alkylation Reactions
| Alcohol | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | THF | NaH | 25-50 | 12 | 70-85 |
| Ethanol | DMF | KOtBu | 25 | 8 | 75-90 |
| Phenol | DMF | K₂CO₃ | 80 | 16 | 60-75 |
Protocol 3: S-Alkylation with Thiols
Thiols are generally more nucleophilic than their corresponding alcohols and can often react without the need for a strong base, although a mild base is typically used to facilitate the reaction.[16]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the desired thiol (1.1-1.2 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Base: Add a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, filter off the inorganic base and remove the solvent under reduced pressure. The residue is then worked up as described in the amination protocol.
-
Purification: Purify the crude product by column chromatography.
Data Summary: S-Alkylation Reactions
| Thiol | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethanethiol | DMF | K₂CO₃ | 25 | 6 | 85-95 |
| Thiophenol | Acetonitrile | Cs₂CO₃ | 60 | 4 | 90-98 |
| Benzyl Mercaptan | DMF | K₂CO₃ | 50 | 5 | >90 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Competing Reactions: With certain nucleophiles, side reactions may occur. For instance, with di-functional nucleophiles, double substitution or polymerization could be a concern.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.
-
Base Selection: The strength of the base should be matched to the acidity of the nucleophile. Overly strong bases can lead to undesired side reactions.
Conclusion
This compound is a versatile and valuable building block in the synthesis of novel compounds for drug discovery. A thorough understanding of the SNAr mechanism and careful optimization of reaction conditions are key to successfully derivatizing this scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. growingscience.com [growingscience.com]
- 5. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Suzuki-Miyaura coupling protocols for 2-Chloro-4-phenoxypyrimidine
An Application Guide to Suzuki-Miyaura Coupling Protocols for 2-Chloro-4-phenoxypyrimidine
Introduction: Synthesizing a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] Within medicinal chemistry, pyrimidine derivatives are of paramount interest, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[5][6][7]
This guide provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound, a key intermediate for building complex molecular architectures. The focus is on providing a robust framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols, and address the specific challenges associated with the use of heteroaryl chlorides. These substrates are known to be less reactive than their bromide or iodide counterparts and can present unique challenges, such as catalyst inhibition by the Lewis basic nitrogen atoms of the pyrimidine ring, necessitating carefully optimized conditions.[8][9]
Core Principles and Mechanistic Rationale
A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][10]
Key Reaction Components and Their Functions:
-
Base: The base is not merely a spectator. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻).[11] This "ate" complex is crucial for the transmetalation step to proceed efficiently. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact reaction outcomes.
-
Solvent System: The choice of solvent influences the solubility of reagents and the stability of the catalytic species. Anhydrous, deoxygenated solvents are critical to prevent catalyst oxidation and competitive protodeboronation of the boronic acid.[9] Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly employed, often with a small amount of water to aid in dissolving the inorganic base.[1]
-
Organoboron Reagent: While boronic acids are most common, their corresponding esters (e.g., pinacol esters) are often used to enhance stability and reduce side reactions like protodeboronation and homocoupling.[1]
Detailed Experimental Protocols
The following protocols provide a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for a 0.5 mmol scale reaction.
1. Reagent and Equipment Preparation:
-
Chemicals: this compound, Arylboronic acid, Palladium pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₃PO₄), and an anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
Glassware: A Schlenk flask or a microwave vial equipped with a magnetic stir bar, septum, and a condenser (if heating conventionally). Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.
-
Solvent Degassing: It is crucial to use a degassed solvent. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or through three cycles of freeze-pump-thaw. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black and promoting homocoupling of the boronic acid.[1][9]
2. Reaction Setup (Under Inert Atmosphere):
-
To the dried Schlenk flask, add this compound (110.3 mg, 0.5 mmol, 1.0 equiv.).
-
Add the desired Arylboronic Acid (0.75 mmol, 1.5 equiv.).
-
Add the Base, for example, potassium phosphate (K₃PO₄) (212.3 mg, 1.0 mmol, 2.0 equiv.).
-
In a separate vial, quickly weigh and add the Palladium pre-catalyst (e.g., Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 1 mol%) and the Ligand (e.g., XPhos, 9.5 mg, 0.02 mmol, 4 mol%). Note: The optimal Pd:Ligand ratio may vary.
-
Add the catalyst/ligand mixture to the Schlenk flask containing the other solids.
-
Seal the flask with a rubber septum, evacuate the flask, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) to the flask.
3. Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.[10]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-4-phenoxypyrimidine product.
Optimization and Comparative Data
The success of coupling heteroaryl chlorides often hinges on the fine-tuning of reaction parameters. The following table summarizes conditions reported for analogous chloropyrimidine systems, providing a valuable guide for optimization.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Substrate Type | Observations & Yields | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane | 70-80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good yields with electron-rich boronic acids. | [5] |
| Pd(PPh₃)₂Cl₂ (1-5) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 60-80 | 2,4,5,6-Tetrachloropyrimidine | Site-selective coupling achieved. | [12] |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | N/A | N/A | 4,6-Dichloropyrimidines | Effective system for diarylation. | [13] |
| Pd(PEPPSI)-IPr | Various | Various | 60-100 | 2,4-Dichloropyridines | C4-selective coupling achieved. | [14] |
| Pd₂(dba)₃ / XPhos (1-2) | K₃PO₄ (2) | Toluene or Dioxane | 100-110 | General Heteroaryl Chlorides | A robust system for difficult couplings. | [9] |
Troubleshooting Common Issues
-
Low or No Conversion: This is the most common issue.
-
Cause: Insufficiently active catalyst for the C-Cl bond activation. The nitrogen atoms in the pyrimidine ring may also be coordinating to the palladium, acting as a catalyst poison.[9]
-
Solution: Switch to a more electron-rich and bulky ligand system (e.g., from a PPh₃-based system to a Buchwald-type ligand like XPhos or an NHC ligand).[9] Screen different bases (K₃PO₄ is often more effective than K₂CO₃). Ensure the temperature is high enough.
-
-
Protodeboronation: The boronic acid is converted back to its parent arene.
-
Cause: Presence of water or overly harsh (basic) conditions. Heteroaryl boronic acids are particularly susceptible.[1]
-
Solution: Use rigorously dried and degassed solvents. Consider switching to a more stable boronic ester (e.g., a pinacol ester). A milder base or lower reaction temperature may also help.
-
-
Homocoupling of Boronic Acid: Two boronic acid molecules couple to form a biaryl byproduct.
-
Cause: Presence of oxygen, which can facilitate this side reaction.[1]
-
Solution: Ensure the reaction setup is scrupulously maintained under an inert atmosphere and that all solvents are thoroughly degassed.
-
-
Formation of Palladium Black: A fine black precipitate indicates catalyst decomposition.
-
Cause: The Pd(0) species is unstable and can aggregate if not properly stabilized by the ligand, often exacerbated by high temperatures or oxygen.[9]
-
Solution: Use a more robust ligand that provides better steric and electronic stabilization.[9] Ensure the inert atmosphere is maintained and consider if the reaction temperature can be lowered without sacrificing conversion.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis with 2-Chloro-4-phenoxypyrimidine
Introduction: Accelerating Discovery with a Privileged Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs, from anticancer agents like Imatinib to antivirals such as Zidovudine.[1][2] The substituted 2-chloro-4-phenoxypyrimidine, in particular, serves as a highly versatile and privileged scaffold for the synthesis of novel molecular entities. The presence of two distinct reactive sites—the C2 chlorine and the C5/C6 positions of the pyrimidine ring—allows for sequential and regioselective functionalization.
Traditionally, the derivatization of such halogenated heterocycles involves lengthy reaction times under thermal reflux, often leading to inconsistent yields and significant byproduct formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing this landscape.[3][4][5] By utilizing microwave irradiation, chemical transformations that once required hours or even days can now be accomplished in minutes.[3][5] This guide provides detailed protocols and technical insights into leveraging MAOS for the efficient synthesis of this compound derivatives, enabling researchers to accelerate hit-to-lead campaigns and build compound libraries with greater speed and efficiency.[4][6]
The Engine of Acceleration: Understanding Microwave Heating
Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls to the solvent and reactants, microwave synthesis relies on direct heating of the reaction mixture.[4] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules in the mixture, a phenomenon known as dielectric heating.[7]
Key mechanisms include:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants themselves, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the electromagnetic field. This movement causes collisions and generates heat.
This direct and instantaneous heating mechanism allows for precise temperature control and enables reactions to be performed at temperatures far above the solvent's atmospheric boiling point in sealed, pressurized vessels.[4] The result is a dramatic acceleration of reaction rates, often accompanied by higher product yields and improved purity profiles.[7]
Application Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse in medicinal chemistry for creating C(sp²)–C(sp²) bonds, essential for constructing biaryl structures common in kinase inhibitors and other targeted therapies.[8] Applying this to this compound allows for the introduction of diverse aryl and heteroaryl groups at the C2 position. Microwave irradiation drastically shortens the time required for this transformation, making it ideal for library synthesis.[1][8][9]
Detailed Step-by-Step Protocol
Objective: To synthesize 2-(4-methylphenyl)-4-phenoxypyrimidine from this compound and 4-methylphenylboronic acid.
Materials:
-
This compound (0.5 mmol, 110.3 mg)
-
4-Methylphenylboronic acid (0.6 mmol, 81.6 mg, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 28.9 mg, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg, 3.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (2 mL, degassed)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 6 mL of the degassed 1,4-dioxane/water (2:1) solvent mixture to the vial.[8]
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate the mixture for 15 minutes at a constant temperature of 120 °C with continuous stirring. Set the maximum power to 200 W.
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Optimization of Suzuki Coupling Conditions
The following table summarizes typical conditions and outcomes for the microwave-assisted Suzuki coupling, demonstrating the versatility of the method.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 130 | 10 | >92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 20 | >85 |
| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 140 | 15 | >88 |
Yields are representative and may vary based on specific reaction scale and purification efficiency.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, a critical step in the synthesis of countless pharmaceuticals. Microwave assistance transforms this often slow and catalyst-sensitive reaction into a rapid and robust process.[10][11][12] This protocol details the coupling of this compound with a secondary amine.
Detailed Step-by-Step Protocol
Objective: To synthesize N-benzyl-4-phenoxypyrimidin-2-amine from this compound and benzylamine.
Materials:
-
This compound (0.5 mmol, 110.3 mg)
-
Benzylamine (0.6 mmol, 64.3 mg, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg, 2 mol%)
-
XPhos (0.03 mmol, 14.3 mg, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.7 mmol, 67.3 mg, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to a 10 mL microwave vial containing a stir bar.
-
Remove the vial from the glovebox, add this compound, and immediately purge with nitrogen or argon.
-
Add anhydrous toluene followed by benzylamine via syringe.
-
Seal the vial securely and place it in the microwave reactor.
-
Set the reaction parameters: irradiate for 20 minutes at a constant temperature of 130 °C with continuous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired 2-amino-pyrimidine derivative.
Data Presentation: Optimization of Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (min) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (6) | NaOtBu | 130 | 20 | >95 |
| Aniline | Pd(OAc)₂ (3) | RuPhos (5) | Cs₂CO₃ | 140 | 30 | >80 |
| Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | 130 | 25 | >90 |
| N-Methylaniline | PdCl₂(dppf) (4) | (dppf) | LiHMDS | 120 | 30 | >85 |
Yields are representative and depend heavily on the nucleophilicity and steric bulk of the amine.
Visualization: General Experimental Workflow
Caption: General workflow for microwave-assisted parallel synthesis.
Troubleshooting & Field-Proven Insights
-
Low or No Conversion: If a reaction fails, the primary variables to screen are the catalyst/ligand system and the base. For Suzuki couplings, switching from a carbonate base to a stronger phosphate base can be effective. For aminations, ligands like XPhos, RuPhos, or Xantphos offer different steric and electronic properties that can be crucial for success.
-
Byproduct Formation: The primary byproduct in these reactions is often hydrodehalogenation (replacement of -Cl with -H). This can sometimes be suppressed by ensuring an appropriately high concentration of the coupling partner and using thoroughly degassed solvents to minimize moisture.
-
Pressure Warnings: Modern microwave reactors have pressure sensors that will abort a run if it exceeds safety limits. This is almost always due to using too much reaction volume in the vial. A safe maximum is typically 40-50% of the vial's total volume to allow for solvent expansion and vapor pressure.
-
Scaling Up: A reaction optimized in a 10 mL vial will not necessarily translate perfectly to a larger scale.[9] Re-optimization of temperature and time may be necessary, as the heating dynamics can change with volume.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. epcp.ac.in [epcp.ac.in]
- 4. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Applications for Microwave Synthesis [cem.com]
- 7. anubooks.com [anubooks.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: A-770041 Synthesis via Phenoxy Group Displacement on a Pyrimidine Ring
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocol for the displacement of a phenoxy group on a pyrimidine ring, a crucial transformation in the synthesis of various biologically active molecules. Specifically, we will focus on the synthesis of A-770041, a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP), as a practical example. This document will delve into the underlying nucleophilic aromatic substitution (SNAr) mechanism, detail the step-by-step laboratory procedure, and provide insights into reaction monitoring, purification, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Aminopyrimidines
Substituted pyrimidines are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous natural products and biologically active compounds.[1] In the pharmaceutical and agrochemical industries, pyrimidine derivatives have garnered significant attention, with many drugs containing this scaffold receiving FDA approval for treating a range of conditions, including cancer and insomnia.[1] The 2-aminopyrimidine moiety, in particular, is a key pharmacophore found in several antifungal, antibacterial, and anti-cancer drugs.[2][3]
The synthesis of aminopyrimidines is therefore a critical endeavor in medicinal chemistry. One common and effective method for their preparation is through the displacement of a suitable leaving group, such as a halogen or a phenoxy group, from the pyrimidine ring via a nucleophilic aromatic substitution (SNAr) reaction.[4][5] This approach allows for the facile introduction of various amino substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The displacement of a phenoxy group on a pyrimidine ring by an amine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient, a characteristic that is further enhanced by the presence of the two nitrogen atoms, making it susceptible to nucleophilic attack.[4]
The reaction is typically a two-step process:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom of the pyrimidine ring that is attached to the phenoxy leaving group. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is crucial for the reaction to proceed.
-
Leaving Group Departure: The phenoxy group, a relatively good leaving group, is then expelled from the Meisenheimer complex, leading to the restoration of the aromaticity of the pyrimidine ring and the formation of the final aminopyrimidine product.
The rate of the SNAr reaction is influenced by several factors, including the nature of the solvent, the strength of the nucleophile, and the presence of activating or deactivating groups on the pyrimidine ring.[8]
Experimental Protocol: Synthesis of A-770041
This protocol details the synthesis of A-770041, an inhibitor of purine nucleoside phosphorylase (PNP), via the displacement of a phenoxy group on a pyrimidine precursor with 3-amino-4-methylpyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Phenoxy-5-nitro-2-(phenylthio)pyrimidine | ≥98% | Commercially Available |
| 3-Amino-4-methylpyridine | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Distilled water | In-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Caption: General workflow for the synthesis of A-770041.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxy-5-nitro-2-(phenylthio)pyrimidine (1.0 equivalent).
-
Reagent Addition: Under a gentle stream of nitrogen or argon, add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add 3-amino-4-methylpyridine (1.1 equivalents) followed by triethylamine (TEA) (2.0 equivalents). The triethylamine acts as a base to neutralize the phenol byproduct formed during the reaction.
-
Heating and Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Maintain this temperature and continue stirring under the inert atmosphere.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).[9] The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
-
Work-up: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly add distilled water to the reaction mixture while stirring. This will cause the crude product to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold distilled water to remove any residual DMF and triethylamine salts.
-
Purification: The crude product can be purified by column chromatography on silica gel.[10] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product. Alternatively, crystallization from a suitable solvent system can be employed for purification.[10]
-
Characterization: The purified product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis to confirm its identity and purity.[1][11][12]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated catalyst (if applicable).- Poor quality of reagents or solvent. | - Increase reaction time or temperature.- Use fresh catalyst.- Ensure reagents and solvent are pure and anhydrous. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up or purification.- Side reactions. | - Optimize reaction conditions.- Be careful during extraction and filtration steps.- Consider using a milder base or different solvent. |
| Formation of Multiple Products | - Side reactions.- Reaction at other positions on the pyrimidine ring. | - Optimize reaction conditions to favor the desired product.- Use a more selective nucleophile or protecting groups if necessary. |
| Difficulty in Purification | - Product and impurities have similar polarities. | - Try a different solvent system for chromatography.- Consider crystallization or preparative HPLC. |
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of A-770041 and related aminopyrimidines.
| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Phenoxy-5-nitro-2-(phenylthio)pyrimidine | 3-Amino-4-methylpyridine | DMF | TEA | 80-90 | 4-6 | 75-85 |
| 2,4-Dichloropyrimidine | Morpholine | Ethanol | TEA | Reflux | 3 | 90 |
| 2-Amino-4,6-dichloropyrimidine | Aniline | Solvent-free | TEA | 80-90 | 5 | 83[3] |
Conclusion
The displacement of a phenoxy group on a pyrimidine ring is a robust and versatile method for the synthesis of a wide array of aminopyrimidine derivatives. The protocol detailed herein for the synthesis of A-770041 provides a clear and effective procedure that can be adapted for the synthesis of other similar compounds. A thorough understanding of the underlying SNAr mechanism and careful control of reaction parameters are key to achieving high yields and purity. This application note serves as a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based therapeutic agents.
References
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-Chloro-4-phenoxypyrimidine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Pyrimidine Core in Agrochemical Design
The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules, and its significance in the agrochemical industry cannot be overstated.[1] Pyrimidine derivatives are integral to the creation of highly effective and selective herbicides, fungicides, and insecticides.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, enabling targeted interactions with specific biological pathways in weeds, fungi, and pests. Among the numerous pyrimidine-based intermediates, 2-Chloro-4-phenoxypyrimidine stands out as a versatile building block with significant potential for the synthesis of next-generation crop protection agents.
The reactivity of the chlorine atom at the 2-position of the pyrimidine ring makes it a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[1] This, combined with the stability and structural influence of the phenoxy group at the 4-position, provides a robust platform for the design of novel agrochemicals. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and scientists in the field.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis lies in its use as a key intermediate for the production of herbicides and fungicides. The phenoxy group can contribute to the molecule's overall herbicidal or fungicidal activity, while the reactive chlorine atom serves as a handle for further molecular elaboration.
Herbicidal Applications: Building Novel Aryloxyphenoxypropionate (APP) Analogs
Aryloxyphenoxypropionates (APPs) are a well-established class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[3] The synthesis of novel APP herbicides can be achieved by coupling this compound with a suitable aryloxyphenoxypropionate core. The resulting compounds are expected to exhibit post-emergence herbicidal activity against a range of grass weeds.
The general synthetic strategy involves a nucleophilic substitution reaction where the hydroxyl group of a substituted (R)-2-(4-hydroxyphenoxy)propanoate displaces the chlorine atom on the pyrimidine ring. This reaction is typically carried out in the presence of a base to deprotonate the phenol, making it a more potent nucleophile.
Experimental Protocols
Protocol 1: Synthesis of a Representative Aryloxyphenoxypropionate Herbicide Candidate
This protocol details the synthesis of a novel herbicide candidate, (R)-methyl 2-(4-((4-phenoxypyrimidin-2-yl)oxy)phenoxy)propanoate, from this compound and (R)-methyl 2-(4-hydroxyphenoxy)propanoate.
Materials and Reagents:
-
This compound (98% purity)
-
(R)-methyl 2-(4-hydroxyphenoxy)propanoate (98% purity)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), (R)-methyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Place the flask in a pre-heated oil bath and reflux the mixture at 80°C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a viscous oil or a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| (R)-methyl 2-(4-hydroxyphenoxy)propanoate | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | 80°C (Reflux) |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
| Purity (post-chromatography) | >95% |
Visualization of Synthetic Pathways
Diagram 1: Synthesis of an APP Herbicide Candidate
Caption: Synthetic route to a novel APP herbicide candidate.
Fungicidal Applications: Development of Novel Pyrimidine-based Fungicides
The pyrimidine core is present in several commercial fungicides. The synthesis of novel fungicidal compounds can be achieved by reacting this compound with various nucleophiles, particularly those containing a toxophore (a group responsible for the toxic action). For example, the introduction of a substituted amine or thiol at the 2-position can lead to compounds with potent fungicidal activity.
Protocol 2: Synthesis of a Representative Amine-Substituted Fungicide Candidate
This protocol outlines the synthesis of a potential fungicide, N-(4-fluorophenyl)-4-phenoxypyrimidin-2-amine, through the nucleophilic substitution of the chlorine atom in this compound with 4-fluoroaniline.
Materials and Reagents:
-
This compound (98% purity)
-
4-fluoroaniline (99% purity)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (20 mL).
-
Add 4-fluoroaniline (1.2 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to 90°C and stir for 8-12 hours.
-
Monitor the reaction by TLC (eluent: 4:1 hexane:ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Combine the pure fractions and evaporate the solvent to obtain the final product as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 4-fluoroaniline | 1.2 eq |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 eq |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 90°C |
| Reaction Time | 8-12 hours |
| Expected Yield | 80-90% |
| Purity (post-chromatography) | >97% |
Visualization of Synthetic Workflows
Diagram 2: General Workflow for Agrochemical Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of agrochemical candidates.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The use of thin-layer chromatography for reaction monitoring allows the researcher to visually track the consumption of starting materials and the formation of the product. This ensures that the reaction is proceeding as expected and has reached completion before moving to the work-up and purification stages.
Furthermore, the final characterization of the synthesized compounds by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides definitive structural confirmation. The data obtained from these analytical techniques should be consistent with the expected structure of the target molecule, thereby validating the success of the synthesis.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in the synthesis of novel agrochemicals. Its strategic combination of a stable phenoxy group and a reactive chlorine atom allows for the development of a diverse range of herbicide and fungicide candidates. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this compound in their own discovery programs. Future research in this area could focus on expanding the library of compounds derived from this compound and evaluating their biological activity against a wider range of agricultural pests. The development of more sustainable and efficient synthetic routes will also be a key area of focus.
References
Application Notes and Protocols for the Synthesis of Biologically Active 4-Phenoxypyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. Its unique electronic properties and conformational flexibility allow for potent and selective interactions with various biological targets. This guide provides an in-depth exploration of the synthesis of 4-phenoxypyrimidine derivatives, grounded in mechanistic principles and field-proven methodologies. We will detail the core synthetic strategies, present step-by-step experimental protocols for key transformations, discuss structure-activity relationships (SAR), and outline essential purification and safety procedures.
Introduction: The Significance of the 4-Phenoxypyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle found in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil.[1] This inherent biocompatibility has made it a cornerstone in drug discovery.[2][3] When functionalized at the 4-position with a phenoxy group, the resulting scaffold serves as a versatile template for targeting a wide array of enzymes and receptors.
These derivatives have demonstrated significant therapeutic potential across multiple disease areas:
-
Oncology: Many 4-phenoxypyrimidine derivatives function as potent kinase inhibitors, targeting enzymes like VEGFR-2, c-Met, and p38α kinase, which are crucial regulators of cell proliferation, angiogenesis, and inflammatory responses.[4][5][6]
-
Metabolic Diseases: Certain analogues have been developed as agonists for G protein-coupled receptors like TGR5, showing promise in the treatment of type 2 diabetes.[7][8]
-
Inflammatory Diseases: By inhibiting key signaling proteins such as p38 MAP kinase, these compounds can modulate inflammatory pathways.[6][9][10]
The synthetic accessibility and the ability to readily modify both the pyrimidine and phenoxy rings allow for fine-tuning of a compound's pharmacological profile, making this a highly attractive scaffold for drug development programs.
Core Synthetic Strategies: A Mechanistic Approach
The construction of 4-phenoxypyrimidine derivatives hinges on a few robust and well-established synthetic transformations. Understanding the principles behind these reactions is critical for troubleshooting and optimization.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The most direct and common method for forming the key C4-O-Ar ether linkage is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halogen, such as chlorine) from the C4 position of the pyrimidine ring by a phenol or phenoxide nucleophile.
Causality Behind the Reaction: The SNAr reaction is highly effective on the pyrimidine ring for two primary reasons:
-
Ring Activation: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This polarization makes the ring electron-deficient (π-deficient), particularly at the C2, C4, and C6 positions, rendering them susceptible to attack by nucleophiles.[11]
-
Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[12] The electron-withdrawing nitrogen atoms effectively stabilize this intermediate through resonance, lowering the activation energy of the reaction.
Regioselectivity (C4 vs. C2): In di-substituted pyrimidines like 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position. Frontier molecular orbital theory suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at C4 compared to C2, making it the more electrophilic site.[13] This inherent selectivity is a powerful tool for directed synthesis.
Diversification via Palladium-Catalyzed Cross-Coupling
Once the core 4-phenoxypyrimidine scaffold is assembled, further functionalization is often required to optimize biological activity. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.
-
Suzuki-Miyaura Coupling: This reaction is ideal for introducing aryl or heteroaryl substituents by coupling an organoboron reagent (boronic acid or ester) with a halide (Cl, Br, I) on the pyrimidine or phenoxy ring.[14] The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for Suzuki coupling.[15][16]
-
Sonogashira Coupling: This method forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17] It is particularly useful for introducing alkynyl linkers, which can serve as handles for further modification or act as key binding elements in the target protein.[18][19] Microwave-assisted Sonogashira protocols can significantly accelerate these reactions.[20]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and purification of a representative 4-phenoxypyrimidine derivative.
Protocol 1: Synthesis of 4-Chloro-6-methoxypyrimidine (Intermediate)
Rationale: This protocol describes the synthesis of a common pyrimidine intermediate. Starting from 2-amino-4,6-dichloropyrimidine, a selective nucleophilic substitution with an alkoxide is performed.[21][22] This intermediate can then be used in subsequent reactions.
Materials:
-
2-Amino-4,6-dichloropyrimidine (ADCP)
-
Sodium methoxide (30% solution in methanol) or Sodium metal and Methanol
-
Methanol (anhydrous)
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine (1 eq.) in anhydrous methanol.
-
Cool the solution to 15-20°C in an ice bath.
-
Slowly add sodium methoxide solution (1 eq.) dropwise over 30-60 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Add water to the concentrated residue to precipitate the product.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-chloro-6-methoxypyrimidine.[22]
Protocol 2: Synthesis of the 4-Phenoxypyrimidine Core via SNAr
Rationale: This protocol utilizes the SNAr reaction to couple a substituted phenol with a chloropyrimidine intermediate. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the phenol to form the more reactive phenoxide ion.
Materials:
-
Chloropyrimidine intermediate (e.g., 4-chloro-6-methoxypyrimidine, 1 eq.)
-
Substituted Phenol (1.1 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.1 eq.) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.[23] Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes to allow for complete formation of the sodium phenoxide.
-
Add a solution of the chloropyrimidine intermediate (1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Diversification via Microwave-Assisted Suzuki Coupling
Rationale: This protocol demonstrates the rapid and efficient diversification of a halogenated 4-phenoxypyrimidine using microwave irradiation.[14] Microwave heating dramatically reduces reaction times from hours to minutes and often improves yields.[24] The table below summarizes typical conditions for optimizing such a reaction.
Materials:
-
Halogenated 4-phenoxypyrimidine (e.g., 2-bromo-4-phenoxypyrimidine, 0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Solvent system (e.g., 1,4-dioxane/H₂O, 2:1, 6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add the halogenated pyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.0025 mmol, 0.5 mol%).[14]
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes with stirring.[14]
-
After cooling, work up the reaction as described in Protocol 2 (steps 8-10).
-
Purify the crude product by column chromatography.
Data Presentation: Optimization of Suzuki Coupling Conditions
Summarizing optimization data in tables allows for clear comparison and rational selection of reaction parameters.
| Parameter | Variation | Typical Outcome / Rationale | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ often gives the highest yields for this class of substrate due to its stability and effective catalytic cycle. | [14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a cost-effective and generally effective base. Stronger bases like K₃PO₄ may be needed for less reactive boronic acids. | [14][16] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A mixture of a polar aprotic solvent and water is crucial for dissolving both the organic substrate and the inorganic base. | [14][15] |
| Temperature | 80 - 120°C (Microwave) | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. Microwave heating allows for precise temperature control. | [14] |
Protocol 4: Product Purification
Rationale: High purity is essential for accurate biological evaluation. Column chromatography is used to separate the target compound from impurities based on polarity, while recrystallization is an effective final polishing step if the product is a stable solid.[25][26]
A. Flash Column Chromatography
-
Select Solvent System: Determine an appropriate mobile phase using TLC. A common system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Adding a small amount of triethylamine (0.1-1%) can prevent peak tailing for basic compounds.[25]
-
Pack Column: Prepare a slurry of silica gel in the initial, least polar solvent and pack the column.
-
Load Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the column.
-
Elute: Run the column, gradually increasing the polarity of the mobile phase.
-
Collect & Combine: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
B. Recrystallization
-
Choose Solvent: Select a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold.
-
Dissolve: Dissolve the crude solid in a minimal amount of the boiling solvent.
-
Filter (Hot): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallize: Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.[25]
-
Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Structure-Activity Relationship (SAR) Insights
SAR studies investigate how modifying the chemical structure of a compound affects its biological activity.[27] For 4-phenoxypyrimidine kinase inhibitors, several key trends have emerged:
-
Pyrimidine Substitutions: Modifications at the C2 and C5 positions are critical for tuning selectivity and potency. Small, basic amine groups are often introduced to form hydrogen bonds with the hinge region of the kinase active site.
-
Phenoxy Ring Substitutions: The substitution pattern on the phenoxy ring dictates interactions with the solvent-exposed region of the ATP-binding pocket. Introducing electron-withdrawing groups can sometimes enhance activity.[28] For example, in a series of FGFR3 inhibitors, the addition of two fluorine atoms to the phenyl ring enhanced inhibitory activity, potentially by forming a hydrogen bond with the protein backbone.[29]
-
Linker Modifications: The nature of any linker between the pyrimidine core and other substituents can impact the compound's overall conformation and ability to fit within the binding site.
| Derivative Modification | Observed Biological Effect | Plausible Rationale | Reference |
| Addition of N-substituted piperazine | Dramatic improvement in TGR5 agonist potency | The substituent on the piperazine ring likely engages a specific sub-pocket in the receptor, enhancing binding affinity. | [7] |
| Introduction of fluorine to phenoxy ring | Enhanced FGFR3 kinase inhibitory activity | Fluorine can act as a hydrogen bond acceptor, forming a favorable interaction with the main chain NH of Asp635 in the kinase. | [29] |
| Small electron-donating groups on phenoxy ring | Correlated with increased p38α kinase inhibition | May enhance the electronic character of the phenoxy ring, leading to more favorable interactions within the enzyme's active site. | [5][6] |
Safety and Handling Precautions
Adherence to safety protocols is paramount during the synthesis of any chemical compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[30]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile solvents and reagents.[30][31]
-
Reagent Handling:
-
Pyrimidines: Can be harmful if inhaled or absorbed through the skin. Avoid creating dust.[31][32]
-
Sodium Hydride (NaH): Highly reactive and flammable. Quench excess NaH carefully with a less reactive alcohol like isopropanol before aqueous workup.[23]
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Many organic solvents (DMF, Dioxane, DCM) are flammable and/or toxic. Keep away from ignition sources.[32]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The 4-phenoxypyrimidine scaffold is a highly validated platform for the development of potent and selective therapeutic agents. A rational approach to synthesis, built upon a solid understanding of reaction mechanisms like SNAr and palladium-catalyzed cross-coupling, enables the efficient creation of diverse chemical libraries. By integrating robust synthetic protocols with systematic SAR exploration, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 22. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 23. fishersci.com [fishersci.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 28. researchgate.net [researchgate.net]
- 29. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 30. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 31. chemicalbook.com [chemicalbook.com]
- 32. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-phenoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 2,4-Disubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets. The 2,4-disubstituted pyrimidine motif, in particular, is a privileged structure found in a wide array of therapeutic agents, from kinase inhibitors in oncology to novel antiviral and antibacterial agents.
This guide focuses on the palladium-catalyzed cross-coupling of 2-chloro-4-phenoxypyrimidine, a versatile and readily accessible starting material. The differential reactivity of the C2-chloro substituent allows for its selective coupling with a diverse range of partners, providing a powerful platform for the synthesis of compound libraries for drug discovery and development. Herein, we provide a comprehensive overview of the mechanistic underpinnings of palladium-catalyzed cross-coupling and present detailed, field-proven protocols for Suzuki, Buchwald-Hartwig, and Sonogashira reactions tailored for this specific substrate.
Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3][4][5] These reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[5][6]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. For challenging substrates like chloro-heteroarenes, the use of electron-rich and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition step and promote efficient catalysis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron species with an organic halide.[1] This reaction is widely favored due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a robust starting point for the synthesis of 2-aryl-4-phenoxypyrimidines, based on established methods for related chloropyrimidines.[2][7][8]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-phenoxypyrimidine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-85 |
| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | 80-90 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of chloro-heterocycles.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[3][5][6][9][10] This reaction is of paramount importance in pharmaceutical research, where the arylamine motif is a common feature in drug candidates.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the coupling of both primary and secondary amines with this compound, adapted from established methodologies.[3][6][11]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(substituted-amino)-4-phenoxypyrimidine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100-110 | 80-95 |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-90 |
| BrettPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | 85-98 |
Table 2: Common catalyst systems for the Buchwald-Hartwig amination of chloro-heteroarenes.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting arylalkynes are valuable intermediates in organic synthesis, finding applications in the construction of complex natural products and functional materials.
Protocol: Sonogashira Coupling of this compound with Terminal Alkynes
The following protocol is a standard procedure for the Sonogashira coupling of chloro-heterocycles, which can be applied to this compound.[14][15]
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-4-phenoxypyrimidine.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 70-90 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 65-85 |
| [PdCl₂(MeCN)₂] | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 60-80 |
Table 3: Conditions for Sonogashira coupling of aryl chlorides.
Experimental Workflow and Optimization
The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic and logical workflow. The following diagram illustrates the key stages of the process, from reaction setup to product isolation.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-quality palladium precursors and ligands. Pre-catalysts can sometimes offer better reproducibility.
-
Insufficient Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Incorrect Base: The choice of base is crucial and substrate-dependent. A stronger or weaker base may be required.
-
-
Formation of Side Products:
-
Homo-coupling: This can occur with boronic acids in Suzuki couplings. Using a slight excess of the aryl halide can sometimes mitigate this.
-
Dehalogenation: This is a common side reaction, particularly with electron-rich substrates. Optimizing the ligand and reaction temperature can help minimize this pathway.
-
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a diverse range of 2,4-disubstituted pyrimidines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable methods for the introduction of aryl, amino, and alkynyl functionalities, respectively. The protocols detailed in this guide, based on established and field-proven methodologies, offer a solid foundation for researchers in drug discovery and development to access novel chemical matter. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is key to achieving high yields and purity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. m.youtube.com [m.youtube.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Synthesis of Novel Bioactive Scaffolds from 2-Chloro-4-phenoxypyrimidine: An Application and Protocol Guide
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] As a privileged heterocyclic motif, pyrimidine derivatives have been successfully developed as kinase inhibitors, anticancer agents, and anti-inflammatory drugs, among other applications.[3][4] This guide focuses on the synthetic utility of a key intermediate, 2-Chloro-4-phenoxypyrimidine , a versatile building block for the creation of diverse molecular architectures. The strategic placement of a reactive chlorine atom at the 2-position and a stable phenoxy group at the 4-position allows for selective functionalization, paving the way for the synthesis of novel compound libraries with significant potential in drug development programs.[5][6]
This document provides a detailed exploration of two primary synthetic pathways originating from this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Each section will delve into the mechanistic underpinnings of these reactions, providing a rationale for the experimental conditions, followed by detailed, step-by-step protocols for the synthesis of novel 2-substituted-4-phenoxypyrimidine derivatives.
Part 1: Preparation of the Key Starting Material: this compound
Before embarking on the synthesis of novel derivatives, the preparation of the starting material, this compound, is a critical first step. This compound is readily synthesized from the inexpensive and commercially available 2,4-dichloropyrimidine. The regioselectivity of this initial reaction is a key consideration. In nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more susceptible to displacement than the chlorine at the C2 position.[2][5] This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position.
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution of one chlorine atom on 2,4-dichloropyrimidine with phenol to yield the target starting material.
Reaction Scheme:
Materials:
-
2,4-Dichloropyrimidine
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add phenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Expected Yield: 80-90%
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
With the 4-position now occupied by a stable phenoxy group, the chlorine atom at the 2-position becomes the primary site for further functionalization via nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction, which proceeds through a Meisenheimer intermediate.[7][8] The choice of nucleophile, base, and solvent are critical parameters that can influence the reaction rate and yield.
Causality in Experimental Design:
-
Nucleophile: A wide range of primary and secondary amines can be employed as nucleophiles to introduce diverse functionalities. The nucleophilicity of the amine will impact the reaction rate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used as they can solvate the charged intermediate and facilitate the reaction. In some cases, alcohols like n-butanol can also be effective.[9]
-
Temperature: Heating is often required to overcome the activation energy of the reaction. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[10]
Protocol 2: Synthesis of 2-Anilino-4-phenoxypyrimidine Derivatives
This protocol describes a general procedure for the SNAr reaction of this compound with various substituted anilines.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 3-chloroaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
n-Butanol or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the substituted aniline (1.2 eq), and triethylamine (2.0 eq) in n-butanol.
-
Heat the reaction mixture at 120 °C for 12-24 hours (or in a microwave reactor at 150 °C for 30-60 minutes). Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-anilino-4-phenoxypyrimidine derivative.
Characterization Data for a Representative Compound (2-(4-methoxyanilino)-4-phenoxypyrimidine):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.25 (d, J = 5.6 Hz, 1H), 7.50-7.40 (m, 4H), 7.30-7.20 (m, 3H), 6.90 (d, J = 8.8 Hz, 2H), 6.50 (d, J = 5.6 Hz, 1H), 3.85 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 164.2, 161.5, 158.0, 156.5, 153.0, 132.0, 129.8, 125.5, 125.0, 121.8, 114.5, 102.0, 55.5.
Part 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
Mechanistic Rationale for Experimental Conditions:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A base is required to activate the organoboron species for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is necessary for the activation of the boronic acid.
Protocol 3: Synthesis of 2-Aryl-4-phenoxypyrimidine Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-phenoxypyrimidine derivative.
Data Presentation: A Comparative Overview
The following table summarizes representative data for the synthesis of novel compounds from this compound via the protocols described above.
| Entry | Reaction Type | Reagent | Product | Yield (%) | Melting Point (°C) |
| 1 | SNAr | Aniline | 2-Anilino-4-phenoxypyrimidine | 85 | 135-137 |
| 2 | SNAr | 4-Fluoroaniline | 2-(4-Fluoroanilino)-4-phenoxypyrimidine | 82 | 148-150 |
| 3 | SNAr | Morpholine | 2-(Morpholino)-4-phenoxypyrimidine | 90 | 110-112 |
| 4 | Suzuki | Phenylboronic acid | 2-Phenyl-4-phenoxypyrimidine | 78 | 98-100 |
| 5 | Suzuki | 4-Methylphenylboronic acid | 2-(p-Tolyl)-4-phenoxypyrimidine | 75 | 115-117 |
| 6 | Suzuki | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-4-phenoxypyrimidine | 68 | 105-107 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile intermediate for the synthesis of novel pyrimidine-based compounds. The protocols detailed herein for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide robust and adaptable methods for generating diverse libraries of molecules with significant potential for applications in drug discovery and development. The ability to selectively introduce a wide array of amine and aryl functionalities at the 2-position opens up vast chemical space for exploration in the quest for new therapeutic agents. Further derivatization of the synthesized compounds can lead to the discovery of potent and selective modulators of various biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]
- 10. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-4-phenoxypyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Chloro-4-phenoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize 2-aryl-4-phenoxypyrimidines, a common scaffold in medicinal chemistry. Here, we will delve into the nuances of this specific transformation, providing troubleshooting advice and answers to frequently asked questions to help you achieve high yields and purity in your reactions.
The Challenge: Coupling an Electron-Deficient Heteroaryl Chloride
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the coupling of heteroaryl chlorides like this compound presents a unique set of challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step of the catalytic cycle.[1] The electron-withdrawing nature of the pyrimidine ring and the presence of nitrogen atoms, which can coordinate to and deactivate the palladium catalyst, further complicate the reaction.[2][3]
This guide will provide a systematic approach to overcoming these hurdles, focusing on the critical parameters of catalyst and ligand selection, base, solvent, and temperature.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses common problems encountered during the Suzuki coupling of this compound and provides actionable solutions.
Problem 1: Low to No Product Formation
A sluggish or completely failed reaction is one of the most common issues. The root cause often lies in one of the core reaction components. A systematic screening of these parameters is the most effective troubleshooting strategy.[4]
Initial Diagnostic Questions:
-
Is your palladium catalyst active?
-
Is your boronic acid of high purity and has it been stored correctly?
-
Have you ensured a truly inert atmosphere?
Troubleshooting Workflow:
References
Technical Support Center: Synthesis and Purification of 2-Chloro-4-phenoxypyrimidine Derivatives
Welcome to the technical support center for the synthesis and purification of 2-chloro-4-phenoxypyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in synthesizing these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve both the yield and purity of your target molecules.
Introduction to this compound Synthesis
The synthesis of this compound derivatives is a cornerstone in medicinal chemistry, as these scaffolds are present in numerous pharmacologically active agents.[1] The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine.[1][2][3] This reaction is highly effective due to the electron-deficient nature of the pyrimidine ring, which is further activated by the two chlorine atoms.[1][2]
The regioselectivity of the SNAr reaction is a critical aspect, with nucleophilic attack generally favoring the C4 position over the C2 position.[1][2][4] This preference is attributed to the greater stability of the Meisenheimer intermediate formed during C4 substitution.[1] However, this selectivity can be influenced by various factors, including the substituents on the pyrimidine ring and the reaction conditions, sometimes leading to mixtures of isomers or unexpected side products.[3][5]
This guide will address the practical challenges you may encounter, providing solutions grounded in established chemical principles to help you achieve high-yielding and pure this compound derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives.
Issue 1: Low Yield of the Desired this compound Product
Q: I am experiencing a low yield in my reaction between 2,4-dichloropyrimidine and a phenol. What are the potential causes and how can I improve the yield?
A: Low yields in this SNAr reaction can stem from several factors, including incomplete reaction, side reactions, and product degradation. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[6][7] Some reactions may require extended times or higher temperatures to proceed efficiently.
-
Ineffective Base: The choice and amount of base are crucial for deprotonating the phenol, making it a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[8][9] If the reaction is sluggish, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), though these require anhydrous conditions.[10]
-
Poor Solvent Choice: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or 1,4-dioxane are generally effective.[8][9]
-
-
Side Reactions:
-
Formation of 2,4-diphenoxypyrimidine: If an excess of the phenol or prolonged reaction times at high temperatures are used, a second substitution can occur, replacing the chlorine at the C2 position. To minimize this, use a stoichiometric amount of the phenol (or a slight excess) and carefully monitor the reaction progress.
-
Hydrolysis of 2,4-dichloropyrimidine: The starting material can be sensitive to moisture, leading to the formation of pyrimidinone byproducts.[11] Ensure that your reagents and solvent are dry, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Product Degradation:
-
Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong bases can lead to the degradation of the desired product. Optimize the reaction conditions by running it at the lowest effective temperature and for the shortest time necessary for completion.
-
Issue 2: Presence of Regioisomeric Impurity (4-Chloro-2-phenoxypyrimidine)
Q: My final product is contaminated with the 4-chloro-2-phenoxypyrimidine isomer. How can I improve the regioselectivity of the reaction?
A: While the substitution at the C4 position of 2,4-dichloropyrimidine is generally favored, the formation of the C2-substituted isomer can occur, complicating purification.[1][4] Here's how to enhance C4 selectivity:
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Kinetic control at lower temperatures typically favors the formation of the more reactive C4-substituted product.
-
Steric Hindrance: The steric bulk of the nucleophile can influence regioselectivity. While phenols are generally not excessively bulky, substituents on the phenol or the pyrimidine ring can play a role.
-
Electronic Effects of Substituents: The electronic nature of substituents on the 2,4-dichloropyrimidine ring can significantly alter the regioselectivity.[3][5] Electron-donating groups at the C6 position can surprisingly favor substitution at the C2 position.[5] If you are working with a substituted dichloropyrimidine, it is crucial to consider these electronic effects.
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to separate my this compound derivative from unreacted starting materials and byproducts. What are the best purification strategies?
A: Effective purification is key to obtaining a high-purity product. A combination of techniques is often necessary.
-
Work-up Procedure:
-
Aqueous Wash: After the reaction is complete, a thorough aqueous work-up can help remove inorganic salts and water-soluble impurities. Washing with a saturated sodium bicarbonate solution can remove any acidic impurities.[8]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[11][12]
-
-
Chromatography:
-
Column Chromatography: This is a standard method for purifying pyrimidine derivatives.[7][13][14] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common starting point.[6] The optimal solvent system should be determined by TLC analysis first, aiming for an Rf value of 0.2-0.4 for the desired product.[13]
-
Preparative HPLC: For difficult separations, especially of isomers, preparative HPLC can be a powerful tool.[7]
-
-
Recrystallization:
-
Solvent Selection: Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[15] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[16][17] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.[6]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent.[17][18] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[16][15][17] Collect the crystals by vacuum filtration.[16][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for nucleophilic substitution on dichloropyrimidines?
A1: For 2,4-dichloropyrimidines, the general order of reactivity for nucleophilic aromatic substitution is C4 > C2.[1][4] The C5 position is generally unreactive towards SNAr.[1]
Q2: How do I choose the right base for the reaction between a phenol and 2,4-dichloropyrimidine?
A2: The choice of base depends on the acidity of the phenol and the desired reaction conditions. For most phenols, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent are sufficient.[8] For less acidic phenols, a stronger base like NaH or t-BuOK may be necessary, but these require anhydrous conditions to prevent side reactions.[10] Organic bases like triethylamine can also be used.[9]
Q3: Can I use water as a solvent for this reaction?
A3: It is generally not recommended to use water as a solvent for this reaction. 2,4-dichloropyrimidine can undergo hydrolysis in the presence of water, especially at elevated temperatures or in the presence of a base, which would lead to the formation of unwanted byproducts and a lower yield of your desired product.[11]
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of your this compound derivative. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[8][9]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[16]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general framework for the synthesis of this compound. The specific conditions may need to be optimized for different substituted phenols.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4-dichloropyrimidine (1.0 eq), phenol (1.0-1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or acetonitrile) to the flask.
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 60-80°C.[8]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or HPLC.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[7][14]
Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has low solubility at room temperature and high solubility when heated.[16][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[17][18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal before the hot filtration to decolorize it.[18][19]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[15][17] Once at room temperature, you can place the flask in an ice bath to maximize the formation of crystals.[16][15][17]
-
Isolation and Washing: Collect the crystals by vacuum filtration.[16][15] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[19]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[19]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | Cs₂CO₃ | NaH |
| Solvent | Acetonitrile | 1,4-Dioxane | DMF |
| Temperature | 80°C | 60°C | Room Temp. |
| Typical Yield | 75-85% | 80-90% | 85-95% |
| Purity (pre-cryst.) | ~90% | ~92% | ~95% |
| This table presents typical, illustrative data for the synthesis of a generic this compound derivative. Actual results will vary depending on the specific substrates and reaction conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. nano-ntp.com [nano-ntp.com]
- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 12. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
Frequently Asked Questions (FAQs): Understanding Catalyst Deactivation
Welcome to the Technical Support Center for reactions involving 2-Chloro-4-phenoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation, a common challenge in synthetic chemistry. As a key building block in medicinal chemistry, understanding the nuances of its reactivity is crucial for successful outcomes.
This section addresses foundational questions regarding the catalytic reactions of this compound and the common modes of catalyst failure.
Q1: What are the primary catalytic reactions involving this compound?
This compound is a versatile heterocyclic intermediate. The electron-deficient nature of the pyrimidine ring and the presence of the chlorine atom make it an excellent substrate for palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines, creating vital carbon-nitrogen bonds.[1][2][3]
-
Heck Reaction: For the vinylation of the pyrimidine core, forming carbon-carbon bonds with alkenes.[4][5]
These reactions are fundamental in diversifying the core structure to build complex molecules for drug discovery programs.[6]
Q2: Why is catalyst deactivation a significant concern with this substrate?
Catalyst deactivation is a critical issue that leads to diminished reaction rates, incomplete conversions, and low product yields.[7] The pyrimidine core itself, with its nitrogen atoms, can act as a ligand and interact with the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[8][9] Furthermore, the reactivity of chloro-heteroarenes like this compound is lower than their bromo or iodo counterparts, often requiring more forcing conditions (higher temperatures, longer reaction times) which can promote deactivation pathways.[10][11]
Q3: What are the typical signs that my catalyst is deactivating?
Identifying catalyst deactivation early can save significant time and resources. Key indicators include:
-
Stalled Reaction: The reaction fails to proceed to completion, leaving significant amounts of starting material even after extended periods.
-
Decreased Reaction Rate: The time required to achieve a certain conversion increases noticeably compared to previous successful runs.[7]
-
Low Product Yield: The isolated yield of the desired product is consistently lower than expected.[7]
-
Formation of Palladium Black: The appearance of a black precipitate is a classic sign of catalyst agglomeration and precipitation out of the catalytic cycle.[12]
-
Inconsistent Results: Repetitive experiments under identical conditions produce variable and unpredictable outcomes.[7]
Q4: What are the primary chemical and physical mechanisms behind catalyst deactivation?
Catalyst deactivation can be broadly categorized into several mechanisms. Understanding the specific cause is the first step in effective troubleshooting.[13][14][15]
-
Poisoning: Strong chemisorption of species onto the catalyst's active sites blocks them from participating in the catalytic cycle. Common poisons include impurities with sulfur or phosphorus, or even coordinating solvents and byproducts.[16]
-
Fouling/Coking: The physical deposition of carbonaceous materials or high-molecular-weight byproducts onto the catalyst surface can block active sites and pores.[15][17]
-
Thermal Degradation (Sintering): At elevated temperatures, the active metal nanoparticles can migrate and agglomerate into larger, less active particles.[7][15] This process, often visualized as the formation of palladium black, reduces the active surface area of the catalyst.
-
Leaching: The active metal component dissolves from its support (in heterogeneous systems) or its ligand (in homogeneous systems) into the reaction medium, effectively removing it from the catalytic environment.[15][18]
Troubleshooting Guides: From Problem to Solution
This section provides a structured, question-and-answer approach to solving specific issues encountered during experiments with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is failing. The conversion is very low, and I'm mostly recovering starting material. How should I troubleshoot this?
A: A failed Suzuki coupling with a chloro-pyrimidine substrate points to several potential issues, primarily related to the catalyst's activity and stability. A systematic screening of parameters is the most effective approach.[10][11]
Causality & Recommended Actions:
-
Catalyst and Ligand Selection: The choice of the palladium source and, critically, the ancillary ligand is paramount for coupling less reactive aryl chlorides.[11] Standard catalysts like Pd(PPh₃)₄ can be effective but may require higher loadings or temperatures.[19] For more challenging or sterically hindered couplings, modern catalytic systems employing bulky, electron-rich biarylphosphine ligands are often necessary to promote the difficult oxidative addition step and stabilize the active Pd(0) species.[12][20][21]
Data Presentation: Catalyst & Ligand Screening
Catalyst Precursor Ligand Yield (%) Key Insight Source Pd(PPh₃)₄ None ~70% A common and often effective starting point for this substrate. [10] Pd₂(dba)₃ None <5% Inefficient without a suitable ancillary ligand to facilitate the catalytic cycle. [10] Pd(OAc)₂ SPhos >90% Bulky biarylphosphine ligands significantly enhance catalytic activity for aryl chlorides. [20][22] | Pd(dppf)Cl₂ | None | ~70% | The wide bite angle of the dppf ligand can promote efficient reductive elimination. |[19] |
-
Base and Solvent System: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with other reagents can dramatically affect the outcome. A solvent system must be chosen that solubilizes all components.
-
Bases: K₃PO₄ is often a robust and effective choice for heteroaryl halides.[12][21] K₂CO₃ and Cs₂CO₃ are also commonly used.
-
Solvents: Anhydrous polar aprotic solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are typical. The water can be crucial for dissolving the base and facilitating the catalytic cycle.[12][23]
-
-
Reagent Purity and Side Reactions: The primary side reaction is often the protodeboronation of the boronic acid, which is exacerbated by high temperatures and excess base.[10] Always use fresh, high-purity boronic acid.
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically shorten reaction times (e.g., to 15 minutes) and improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[10][19]
Visualization: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Issue 2: Catalyst Sintering and Formation of Palladium Black
Q: During my reaction, the solution turned dark, and a black precipitate formed. The reaction has now stalled. What is causing this, and how can I prevent it?
A: The formation of a black precipitate is a tell-tale sign of catalyst sintering or agglomeration into inactive palladium black. This occurs when the catalytically active Pd(0) species are not sufficiently stabilized and fall out of the homogeneous catalytic cycle.
Causality & Recommended Actions:
-
Ligand Instability or Insufficiency: The primary role of the phosphine ligand is to stabilize the monomeric Pd(0) species. If the ligand is not bulky or electron-rich enough, or if it degrades under the reaction conditions, the palladium atoms will aggregate.[22]
-
Solution: Switch to more robust, sterically hindered biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos).[20] These ligands form stable, bulky complexes around the palladium center, preventing aggregation. Also, ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated species from pre-catalysts).
-
-
High Reaction Temperature: Elevated temperatures increase the kinetic energy of the catalyst complexes, promoting dissociation of the stabilizing ligand and subsequent agglomeration.
-
Solution: Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate. If the reaction requires high heat, the choice of a highly stabilizing ligand becomes even more critical.
-
-
High Catalyst Concentration: While counterintuitive, excessively high concentrations of the catalyst can sometimes accelerate decomposition and aggregation.
-
Solution: Unless being used to overcome a poisoning issue, stick to conventional catalyst loadings (1-5 mol%). If high loadings are needed, ensure the ligand concentration is also increased proportionally.
-
Visualization: Catalyst Deactivation Pathways
Caption: Common causes and mechanisms of palladium catalyst deactivation.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the selective coupling at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure (under inert atmosphere):
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration - Considerations
For homogeneous catalysts used in research settings, true regeneration is often impractical. The focus should be on prevention of deactivation. However, if catalyst recovery is attempted for analysis:
-
Recovery: After the reaction, the palladium can sometimes be precipitated by adding a non-polar solvent. The resulting solid can be filtered, but it will likely be a mixture of palladium black and degraded ligand.
-
Heterogeneous Catalysts: For supported catalysts (e.g., Pd/C), regeneration can sometimes be achieved by washing away adsorbed poisons or by carefully controlled calcination to burn off carbonaceous foulants (coke).[24][25][26][27][28] However, these harsh treatments can also lead to sintering.[28]
Visualization: General Cross-Coupling Catalytic Cycle
Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship of pyrimidine base analogs as ligands of orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 27. ss-pub.org [ss-pub.org]
- 28. researchgate.net [researchgate.net]
Preventing protodeboronation in Suzuki reactions of pyrimidines
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with pyrimidine substrates. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful C-C bond-forming reaction, particularly the pervasive issue of protodeboronation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding protodeboronation in the context of pyrimidine Suzuki couplings.
Q1: What is protodeboronation and why is it a major problem with pyrimidine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your pyrimidine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes your nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyrimidine byproduct, which can complicate purification efforts.[1] Pyrimidine boronic acids, particularly those substituted at the 2- or 4-positions, are notoriously susceptible to this decomposition pathway due to the electron-deficient nature of the pyrimidine ring and the influence of the basic ring nitrogens.[1][3]
Q2: I'm observing significant decomposition of my pyrimidine boronic acid even before the reaction starts. What's happening?
A2: Many heteroaromatic boronic acids, including pyrimidine derivatives, have limited shelf stability.[4] The combination of atmospheric moisture and the inherent electronic properties of the molecule can lead to gradual protodeboronation upon storage. For notoriously unstable compounds like 2-pyrimidineboronic acid, decomposition can be rapid.[2] It is crucial to use high-quality, fresh reagents or to convert the boronic acid to a more stable derivative if storage is necessary.
Q3: My reaction is giving me a mixture of the desired product and the protodeboronated pyrimidine. What is the first thing I should change?
A5: The first and often most impactful parameter to adjust is the base . Strong bases like NaOH or KOH in aqueous media can significantly accelerate protodeboronation.[1][5] Switching to a weaker, non-hydroxide base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) is a critical first step in troubleshooting.[1] This change reduces the rate of base-catalyzed decomposition pathways, giving the desired Suzuki coupling a better chance to proceed.[1]
Q4: Is it better to use a pyrimidine boronic acid or a boronic ester (e.g., pinacol ester)?
A4: For pyrimidines prone to protodeboronation, using a more stable boronic acid derivative is highly recommended. While boronic acids are often more reactive, their instability is a major drawback.[4]
-
Pinacol Esters : More robust than the corresponding boronic acids and are a common first alternative.[1][6]
-
MIDA Boronates (N-methyliminodiacetic acid boronates) : These are highly stable, crystalline solids that offer a "slow release" of the active boronic acid under the reaction conditions. This strategy keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for decomposition.[1][2]
-
Organotrifluoroborates (R-BF₃K) : These salts also provide enhanced stability and can be very effective at suppressing protodeboronation.[1][7]
Q5: My coupling fails with a 2-chloropyrimidine but works with a 5-bromopyrimidine. Why?
A5: The position of the leaving group on the pyrimidine ring significantly affects reactivity. The pyrimidine ring is electron-deficient, which generally makes halo-pyrimidines reactive coupling partners.[8] However, the reactivity order is typically 4- > 2- > 5- for nucleophilic aromatic substitution, and a similar trend is often seen in cross-coupling. More importantly, the stability of the boronic acid is position-dependent. 5-Pyrimidinylboronic acids are generally more stable and reactive in a productive manner, while 2- and 4-isomers are more prone to decomposition.[3]
Part 2: Troubleshooting Guide: When Protodeboronation Dominates
This guide provides a systematic approach to resolving issues when protodeboronation is the primary cause of poor reaction outcomes.
Issue 1: Low Yield of Desired Product, High Yield of Protodeboronated Pyrimidine
This is the classic symptom of the protodeboronation rate exceeding the cross-coupling rate.
Systematic Troubleshooting Workflow:
Detailed Rationale for Troubleshooting Steps:
-
Re-evaluate the Base:
-
Causality: Strong hydroxide bases promote the formation of the boronate species [ArB(OH)₃]⁻, which is the active nucleophile in transmetalation. However, this species is also susceptible to protonolysis by water, leading to protodeboronation. Weaker bases like K₃PO₄ provide a sufficiently basic medium to facilitate the catalytic cycle but are less aggressive in promoting the decomposition pathway.[9][10]
-
Actionable Advice: Replace NaOH, KOH, or Cs₂CO₃ (in aqueous media) with 3 equivalents of K₃PO₄ or K₂CO₃. Consider using CsF or KF, which can promote the reaction under anhydrous conditions.
-
-
Change the Boron Source:
-
Causality: The stability of the C-B bond is the core issue. By "masking" the boronic acid as an ester or trifluoroborate, you protect it from premature decomposition.[11] MIDA boronates are particularly effective as they hydrolyze slowly under basic conditions, ensuring the concentration of the free, unstable boronic acid remains low throughout the reaction.[1][2]
-
Actionable Advice: Synthesize or purchase the pinacol ester, MIDA boronate, or potassium trifluoroborate salt of your pyrimidine. Use 1.2-1.5 equivalents of this more stable reagent.
-
-
Optimize the Catalyst System:
-
Causality: The goal is to accelerate the rate of the desired C-C coupling so that it significantly outpaces the C-B cleavage. Modern catalyst systems are designed for rapid oxidative addition and reductive elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) stabilize the Pd(0) center and promote the key steps of the catalytic cycle.[12] However, be aware that some bulky ligands can paradoxically promote palladium-catalyzed protodeboronation, so ligand screening may be necessary.[13][14]
-
Actionable Advice: Switch from less active ligands like PPh₃ to a Buchwald-type ligand such as XPhos, SPhos, or RuPhos. Use a modern pre-catalyst (e.g., XPhos-Pd-G3) that rapidly generates the active LPd(0) species under mild conditions.[12]
-
-
Adjust Reaction Conditions:
-
Causality: Temperature and solvent play a critical role. Higher temperatures accelerate both the desired reaction and the undesired protodeboronation. By lowering the temperature, you can often find a window where the Suzuki coupling proceeds efficiently while decomposition is minimized. Water is the proton source for protodeboronation, so using anhydrous solvents can be beneficial.[5]
-
Actionable Advice: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C). Use anhydrous solvents like dioxane, toluene, or 2-MeTHF.[15] Ensure all reagents and the reaction vessel are thoroughly dried.
-
Part 3: Mechanistic Deep Dive: The Competing Pathways
Understanding the mechanism is key to rational troubleshooting. The Suzuki reaction and protodeboronation are competing for the same starting material: the pyrimidine boronic acid/ester.
// Nodes ArB_OH_2 [label="Pyrimidine Boronic Acid\n(Pyr-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_H2O [label="Base (e.g., K₃PO₄)\nH₂O", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdL2X [label="Oxidative Addition Complex\n(Ar'-Pd(II)-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArB_OH_3 [label="Activated Boronate\n[Pyr-B(OH)₃]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki_Cycle [label="Transmetalation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(Pyr-Ar')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation\n(Protonolysis)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Side Product\n(Pyr-H)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_source [label="Proton Source\n(e.g., H₂O)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges ArB_OH_2 -> ArB_OH_3 [label="Activation"]; Base_H2O -> ArB_OH_3; ArB_OH_3 -> Suzuki_Cycle [label="Desired Path", color="#34A853", style=bold]; ArPdL2X -> Suzuki_Cycle; Suzuki_Cycle -> Product;
ArB_OH_3 -> Protodeboronation [label="Undesired Path", color="#EA4335", style=dashed, dir=back]; H_source -> Protodeboronation; Protodeboronation -> Byproduct;
{rank=same; ArB_OH_2; Base_H2O;} {rank=same; Suzuki_Cycle; Protodeboronation;} {rank=same; Product; Byproduct;} } end_dot Caption: Competing Pathways: Suzuki Coupling vs. Protodeboronation.
The key intermediate is the activated boronate species, [Pyr-B(OH)₃]⁻.[9]
-
Desired Pathway (Suzuki Coupling): The activated boronate undergoes transmetalation with the oxidative addition complex (formed from the palladium catalyst and the aryl halide). This is the crucial C-C bond-forming step. For this to be efficient, the transmetalation step must be fast.
-
Undesired Pathway (Protodeboronation): The activated boronate, particularly if the pyrimidine ring is highly electron-deficient, can react with a proton source (typically water) to cleave the C-B bond, resulting in the formation of the simple pyrimidine (Pyr-H).[2][5]
Your goal is to tilt the kinetic balance in favor of the desired pathway. This is achieved by using conditions that accelerate transmetalation while simultaneously suppressing protonolysis.
Part 4: Optimized Protocols & Best Practices
This section provides a starting-point protocol for a challenging pyrimidine Suzuki coupling where protodeboronation is a known risk.
Recommended Starting Protocol
This protocol utilizes a stable MIDA boronate and a modern catalyst system.
Reagents & Equipment:
-
Pyrimidine-MIDA boronate (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
XPhos-Pd-G3 pre-catalyst (2 mol%)
-
Anhydrous 1,4-Dioxane or Toluene
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the pyrimidine-MIDA boronate, aryl halide, K₃PO₄, and XPhos-Pd-G3 pre-catalyst to the oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (the aryl halide).
-
Sealing & Purging: Seal the vessel securely. If not prepared in a glovebox, perform three cycles of vacuum/backfill with the inert gas.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots. Look for the consumption of the aryl halide and the formation of the product.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Data Summary Table: Choosing Your Conditions
The following table provides a qualitative guide to selecting reaction parameters to minimize protodeboronation.
| Parameter | Condition Prone to Protodeboronation | Recommended Condition to Minimize Protodeboronation | Rationale |
| Boron Source | Boronic Acid | MIDA Boronate or Trifluoroborate | Increases stability and allows for "slow release" of the active nucleophile.[1][2] |
| Base | Strong, aqueous bases (NaOH, KOH) | Weaker, non-hydroxide bases (K₃PO₄ , K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[1][12] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (XPhos, SPhos ) | Accelerates the desired C-C coupling to outcompete protodeboronation.[1][12] |
| Solvent | Protic or aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous, less polar solvents (Dioxane, Toluene, 2-MeTHF ) | Removes the primary proton source for the side reaction.[5][15] |
| Temperature | High (e.g., >100 °C) | Moderate (60-80 °C ) | Slows the rate of decomposition, which is often more sensitive to temperature increases than the desired coupling. |
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Chloro-4-phenoxypyrimidine Derivatives
Welcome to the technical support center for the purification of products derived from 2-Chloro-4-phenoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in the synthesis of novel compounds. As a key intermediate, ensuring the purity of its derivatives is paramount for accurate downstream biological evaluation and scalable manufacturing.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common purification challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategies for derivatives of this compound.
Q1: What are the most common impurities I should expect when working with this compound derivatives?
A1: Impurities typically arise from the synthetic route used. Common categories include:
-
Unreacted Starting Materials: Residual this compound or other precursors.[1]
-
Reagent-Related Impurities: Excess reagents, catalysts, or their by-products that are not fully removed during the initial work-up.[2]
-
Reaction By-products: These are often the most challenging impurities.
-
Isomers: If a substitution reaction is not perfectly regioselective, you may form isomeric products which can have very similar polarities to your desired compound, making chromatographic separation difficult.[1][3]
-
Hydrolysis Products: The 2-chloro group on the pyrimidine ring can be susceptible to hydrolysis under certain conditions (e.g., aqueous work-up with base or prolonged exposure to silica gel), leading to the formation of the corresponding 2-hydroxy-4-phenoxypyrimidine derivative.[4][5]
-
Over-reaction Products: In some cases, multiple substitutions on the pyrimidine ring can occur.[1]
-
Q2: What are the primary purification techniques for this class of compounds?
A2: The three most effective and widely used techniques are:
-
Flash Column Chromatography: This is the workhorse method for routine purification, separating compounds based on polarity. It is highly effective for removing impurities with significantly different polarities from your target compound.[6]
-
Recrystallization: A cost-effective and scalable technique for purifying solid compounds.[6] It relies on the differential solubility of the product and impurities in a specific solvent system at varying temperatures. If your product is a stable, crystalline solid, this method can yield very high purity material.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique ideal for separating complex mixtures, isomers, or for final polishing steps to achieve very high purity (>99%).[6][7] It is particularly useful when flash chromatography fails to provide adequate separation.[2]
Q3: How do I choose the best purification technique for my specific derivative?
A3: The choice depends on the nature of your product, the impurities present, and the required purity level. The following workflow provides a general decision-making framework.
Troubleshooting Guide
This guide addresses specific issues you may encounter during purification in a question-and-answer format.
Problem 1: My product co-elutes with an impurity during column chromatography.
-
Potential Cause: The polarity of your product and the impurity are too similar for effective separation with the chosen solvent system. This is common with isomeric by-products.[2][3]
-
Solution Strategy:
-
Optimize the Mobile Phase: The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.
-
Change Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents (e.g., increase ethyl acetate in a hexane/ethyl acetate system in small increments).
-
Change Solvent Selectivity: Switch one of the solvents to alter the nature of the interactions. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol. Dichloromethane offers different interactions than hexane, and methanol is a polar protic solvent, unlike ethyl acetate.[6]
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, the impurity may have similar interactions with silica as your product. Consider using alumina (basic or neutral) or a reverse-phase (C18) flash column.[2]
-
Utilize Preparative HPLC: For very difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[2] A reverse-phase C18 column is a good starting point.[8]
-
Problem 2: My product appears to be degrading on the silica gel column.
-
Potential Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. Pyrimidine derivatives can be susceptible to hydrolysis or other acid-catalyzed reactions.[2]
-
Solution Strategy:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica by creating a slurry with your non-polar eluent containing a small amount of a neutralizer like triethylamine (~0.1-1%). This is particularly effective for basic compounds.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time your compound is in contact with the stationary phase. Avoid letting the column run dry or sit for extended periods with the product loaded.
-
Alternative Purification: If the compound is highly sensitive, avoid chromatography altogether and focus on recrystallization or liquid-liquid extraction if possible.
-
Problem 3: I am observing significant peak tailing in my HPLC analysis/purification.
-
Potential Cause: Peak tailing for pyrimidine derivatives, which are often basic, is frequently caused by secondary interactions between the basic nitrogen atoms on the pyrimidine ring and residual acidic silanol groups on the C18 stationary phase.[8]
-
Solution Strategy:
-
Acidify the Mobile Phase: Add a small amount of an acid to the mobile phase, such as 0.1% formic acid (FA) or trifluoroacetic acid (TFA).[6][9] The acid protonates the basic sites on your compound, preventing their interaction with the silanol groups. It also protonates the silanol groups, reducing their capacity for unwanted interactions.
-
Reduce Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a smaller, more dilute sample.[8]
-
Use a Polar-Endcapped Column: These specialized columns have been treated to minimize the number of accessible silanol groups, making them more suitable for purifying polar and basic compounds.[10]
-
Check Column Health: Persistent tailing for all compounds may indicate a contaminated or old column that needs to be flushed or replaced.[8]
-
Problem 4: My product is a persistent oil and will not crystallize.
-
Potential Cause: The presence of even small amounts of impurities can inhibit crystal lattice formation. Alternatively, the compound may have a low melting point or exist as a stable amorphous solid.
-
Solution Strategy:
-
Ensure High Purity: First, ensure the oil is highly pure via analytical HPLC. If impurities are present, further purification by column chromatography is necessary.
-
Solvent Screening: Test the solubility of the oil in a wide range of solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, diethyl ether, water) to find a suitable recrystallization solvent or solvent system (one in which the compound is soluble when hot but sparingly soluble when cold).[10]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution to initiate crystallization.
-
Trituration: Add a non-solvent (a solvent in which your compound is insoluble) dropwise to a concentrated solution of your oil in a good solvent until it becomes cloudy. Then, add a drop of the good solvent to clarify and allow it to stand.
-
-
Salt Formation: If your derivative has a basic handle, consider forming a crystalline salt (e.g., a hydrochloride or tosylate salt) which often have better crystallization properties than the free base.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general framework for purifying a this compound derivative using silica gel.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol mixtures).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound and show good separation from all major impurities.[6]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain your pure product.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Confirm the purity of the final product by analytical methods like HPLC and NMR.
-
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Non-polar) | Hexane / Ethyl Acetate (e.g., 9:1 -> 7:3) |
| Mobile Phase (More polar) | Dichloromethane / Methanol (e.g., 99:1 -> 95:5) |
| TLC Visualization | UV lamp (254 nm) |
Protocol 2: Recrystallization
This protocol is for purifying a solid derivative.
-
Solvent Selection:
-
Place a small amount of the crude solid into several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, acetone, ethyl acetate).
-
Observe solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[10]
-
Heat the tubes that did not dissolve at room temperature. If the solid dissolves, it is a potential candidate.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is your chosen solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask and bring the mixture to a boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[10]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
-
Protocol 3: Preparative HPLC
This protocol details a standard reverse-phase HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ardena.com [ardena.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 2-Chloro-4-phenoxypyrimidine Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-4-phenoxypyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scalable synthesis of this important class of heterocyclic compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, strategy, and common challenges.
Q1: What is the most prevalent and scalable method for synthesizing this compound derivatives?
The most common and industrially viable method is the regioselective nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting 2,4-dichloropyrimidine (or a substituted analogue) with a phenol or substituted phenol in the presence of a base. The electron-deficient nature of the pyrimidine ring, activated by two chloro atoms, facilitates the displacement of a chloride by the phenoxide nucleophile[1][2].
Q2: The SNAr reaction on 2,4-dichloropyrimidine is typically selective for the C4 position. What is the chemical basis for this regioselectivity?
The observed preference for nucleophilic attack at the C4 (or C6) position over the C2 position is a well-documented phenomenon in pyrimidine chemistry.[2][3][4] The primary reasons are electronic and related to the stability of the reaction intermediate:
-
Intermediate Stability: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When the phenoxide attacks the C4 position, the negative charge is delocalized over the pyrimidine ring, including both nitrogen atoms. The resulting resonance-stabilized intermediate resembles a more stable para-quinoid structure.[2] Conversely, attack at the C2 position leads to an ortho-quinoid-like intermediate, which is generally less stable.[2]
-
Electron Density: The C4 and C6 positions of the pyrimidine ring are more electron-deficient than the C2 position, making them more electrophilic and susceptible to nucleophilic attack. This is a general reactivity pattern for pyrimidine halides.[2][4]
Q3: What key factors can negatively influence the C4/C2 regioselectivity during scale-up?
While C4 selectivity is generally favored, several parameters can lead to the formation of the undesired 2-phenoxy-4-chloro isomer. Key factors include:
-
Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for C2 substitution, leading to a decrease in selectivity.
-
Solvent: The choice of solvent can influence the stability of the Meisenheimer intermediates and the solubility of the phenoxide salt, thereby affecting the C4/C2 ratio. Polar solvents have been noted to sometimes improve selectivity in related reactions.[2]
-
Substituents: Electron-donating substituents on the pyrimidine ring can alter the electronic landscape, sometimes making the C2 position more reactive than in the unsubstituted parent compound.[5] Similarly, sterically bulky groups on either the pyrimidine or the phenol can influence the site of attack.[5]
-
Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, DIPEA) and the resulting counter-ion can affect the aggregation and reactivity of the phenoxide nucleophile.
Q4: Beyond regioselectivity, what are the most significant challenges when scaling this synthesis from the bench to a pilot plant?
Scaling up this synthesis introduces several challenges:
-
Byproduct Formation: The primary byproduct is often the 2,4-bis(phenoxy)pyrimidine, formed by a second substitution reaction. This is typically caused by using excess phenoxide or allowing the reaction to proceed for too long at elevated temperatures.
-
Exotherm Control: The SNAr reaction is exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and maintain regioselectivity.
-
Work-up and Purification: Isolating the product can be challenging. The isomers are often difficult to separate by crystallization or chromatography due to similar polarities.[4] Therefore, optimizing the reaction for high selectivity is the most effective strategy.
-
Reagent Handling: Handling of reagents like sodium hydride (if used as a base) requires specific safety protocols on a large scale.
Section 2: Troubleshooting Guide
This guide provides specific, actionable solutions to common problems encountered during the experiment.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete Reaction: Starting material (2,4-dichloropyrimidine) remains. | • Monitor Progress: Use TLC or HPLC to track the consumption of the starting material.• Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments.• Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring every few hours.• Base/Solvent System: Consider a stronger base (e.g., NaH instead of K₂CO₃) or a higher-boiling solvent (e.g., DMF, DMAc) to drive the reaction to completion. |
| Product Degradation: The reaction mixture darkens significantly, and multiple spots appear on TLC. | • Lower Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.• Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidative side reactions. | |
| Poor Regioselectivity | High Reaction Temperature: Significant amounts (>10%) of the 2-phenoxy-4-chloro isomer are formed. | • Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). While this may slow the reaction rate, it often dramatically improves C4 selectivity.• Controlled Addition: Add the phenoxide solution slowly to the 2,4-dichloropyrimidine solution to maintain better temperature control. |
| Solvent Effects: The chosen solvent may not be optimal for selectivity. | • Solvent Screen: Test a range of solvents. Aprotic polar solvents like DMF or acetonitrile are common starting points. In some cases, less polar solvents like THF or 1,4-dioxane may offer better selectivity.[6] | |
| Formation of 2,4-bis(phenoxy) Byproduct | Incorrect Stoichiometry: More than 1.0 equivalent of the phenol/base was used. | • Verify Stoichiometry: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the phenol nucleophile.• Addition Order: Consider adding the 2,4-dichloropyrimidine to the phenoxide solution to ensure the dichloropyrimidine is never in excess, which can sometimes drive the second substitution. |
| High Temperature / Long Reaction Time: The initial product reacts further. | • Stop the Reaction Promptly: Monitor the reaction closely and quench it as soon as the starting 2,4-dichloropyrimidine is consumed to prevent the formation of the disubstituted product. | |
| Difficult Product Purification | Isomers are Inseparable: The C4 and C2 isomers co-elute during column chromatography or co-crystallize. | • Optimize Selectivity: The best solution is to avoid the problem. Re-optimize the reaction conditions (temperature, solvent) to minimize the formation of the C2 isomer.• Chromatography Optimization: If separation is unavoidable, screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) and consider using a high-performance flash chromatography system. |
| Product is an Oil: The product fails to crystallize from the crude mixture. | • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.• Solvent Screening for Crystallization: Dissolve a small amount of the purified oil in various solvents (e.g., isopropanol, ethyl acetate, toluene) and then add an anti-solvent (e.g., heptane) to find suitable crystallization conditions. |
Section 3: Visual Guides & Protocols
General Synthesis Workflow
This diagram outlines the typical process for the synthesis and purification of this compound.
Caption: General workflow for SNAr synthesis.
Troubleshooting Decision Tree: Poor Regioselectivity
Use this diagram to diagnose and solve issues with the formation of the incorrect isomer.
Caption: Decision tree for regioselectivity issues.
Standard Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted based on the specific phenol derivative and scale.
Reagents:
-
Phenol (1.0 eq)
-
2,4-Dichloropyrimidine (1.05 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol).
-
Nucleophile Formation: Stir the suspension at room temperature for 30 minutes.
-
Substrate Addition: Add 2,4-dichloropyrimidine (1.05 eq) to the suspension. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 40-50°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the consumption of 2,4-dichloropyrimidine. The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a pale yellow solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Navigating Pyrimidine Chemistry: A Comparative Guide to 2-Chloro-4-phenoxypyrimidine and 2,4-dichloropyrimidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine derivatives are indispensable scaffolds for the development of a wide array of therapeutic agents.[1][2][3][4][5] Their prevalence in biologically active molecules necessitates a deep understanding of the reactivity and synthetic utility of key pyrimidine-based building blocks. This guide provides a comprehensive comparison of two such intermediates: the readily available and highly reactive 2,4-dichloropyrimidine and its monosubstituted derivative, 2-Chloro-4-phenoxypyrimidine .
This document will delve into the nuanced differences in their reactivity, explore the strategic considerations for their use in synthesis, and provide field-proven experimental protocols to guide researchers in their practical applications.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | 2,4-Dichloropyrimidine | This compound |
| Molecular Formula | C₄H₂Cl₂N₂ | C₁₀H₇ClN₂O |
| Molecular Weight | 148.98 g/mol [6] | 206.63 g/mol |
| Appearance | White to off-white crystalline solid[6] | Expected to be a solid |
| Melting Point | 36–38 °C or 57-61 °C[6][7] | Not widely reported |
| Boiling Point | ~207 °C[6] | Not widely reported |
| Solubility | Soluble in common organic solvents; slightly soluble in water[6] | Expected to be soluble in common organic solvents |
| Key Reactivity | Two reactive chloro groups, with C-4 being more susceptible to SNAr[8] | One reactive chloro group at the C-2 position |
The Workhorse: 2,4-Dichloropyrimidine - A Tale of Two Chlorines
2,4-Dichloropyrimidine stands as a cornerstone in the synthesis of a multitude of pharmaceutical agents, including antivirals and kinase inhibitors.[6] Its utility stems from the presence of two chlorine atoms at the 2- and 4-positions of the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).
Understanding the Regioselectivity of 2,4-Dichloropyrimidine
The central theme in the chemistry of 2,4-dichloropyrimidine is the regioselectivity of nucleophilic attack. The chlorine atom at the C-4 position is generally more reactive than the one at the C-2 position.[8] This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4, where the negative charge can be delocalized over both nitrogen atoms.
However, this inherent selectivity is not absolute and can be modulated by several factors:
-
Electronic Effects of Ring Substituents: The presence of electron-donating groups (e.g., -OMe, -NHMe) at the C-6 position can reverse the selectivity, favoring substitution at the C-2 position.[8] Conversely, electron-withdrawing groups at the C-5 position enhance the preference for C-4 substitution.[9]
-
Nature of the Nucleophile: While most nucleophiles preferentially attack the C-4 position, certain nucleophiles, such as tertiary amines, have been shown to exhibit a preference for the C-2 position, particularly in the presence of an electron-withdrawing group at C-5.[9]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the outcome of the reaction. For instance, employing a system of n-butanol and diisopropylethylamine (DIPEA) can lead to a high yield of the C-4 substituted product.
This tunable reactivity makes 2,4-dichloropyrimidine a versatile platform for the sequential introduction of different functionalities, a crucial strategy in the synthesis of complex drug molecules like Pazopanib and AZD9291.
The Strategist's Choice: this compound
This compound represents a more advanced intermediate, where one of the reactive chlorine atoms of 2,4-dichloropyrimidine has been selectively replaced by a phenoxy group. This pre-functionalization offers a distinct strategic advantage in multi-step syntheses.
Synthesis of this compound
The most direct route to this compound involves the selective monosubstitution of 2,4-dichloropyrimidine with phenol. This reaction leverages the inherent higher reactivity of the C-4 position.
Caption: Synthesis of this compound.
Reactivity Profile of this compound
With the more reactive C-4 position occupied by a phenoxy group, the remaining chlorine atom at the C-2 position becomes the primary site for subsequent nucleophilic substitution. This allows for the specific introduction of a second, different nucleophile at the C-2 position, a common requirement in the synthesis of many kinase inhibitors and other targeted therapeutics.
The reactivity of the C-2 chlorine in this compound is generally lower than that of the C-4 chlorine in 2,4-dichloropyrimidine. This is due to the less favorable stabilization of the Meisenheimer intermediate when attack occurs at the C-2 position. Consequently, reactions at the C-2 position may require more forcing conditions (e.g., higher temperatures, stronger bases) compared to substitutions at the C-4 position of the parent dichloropyrimidine.
Experimental Protocols
Protocol 1: Selective Monosubstitution of 2,4-Dichloropyrimidine with Phenol to Yield this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2,4-Dichloropyrimidine
-
Phenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,4-dichloropyrimidine (1.0 eq.) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Outcome: This procedure should yield the desired C-4 monosubstituted product with good selectivity. The yield will depend on the specific conditions and scale of the reaction.
Protocol 2: Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol describes a general method for the substitution of the C-2 chlorine of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
n-Butanol or other high-boiling solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq.) in n-butanol.
-
Add the desired amine (1.2 eq.) and DIPEA (2.0 eq.).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-4-phenoxypyrimidine derivative.
Comparative Workflow and Strategic Decision-Making
The choice between 2,4-dichloropyrimidine and this compound is a strategic one, dictated by the desired final product and the overall synthetic plan.
Caption: Strategic pathways in pyrimidine synthesis.
Pathway A illustrates the sequential functionalization of 2,4-dichloropyrimidine, offering flexibility in the choice of both nucleophiles. This is the preferred route when this compound is not commercially available or when a variety of C-4 substituents are being explored.
Pathway B is more direct if the phenoxy group is the desired substituent at C-4 and the target is a 2-substituted-4-phenoxypyrimidine. This approach is often more efficient if the intermediate is readily accessible.
Conclusion
Both 2,4-dichloropyrimidine and this compound are valuable intermediates in the synthesis of complex pyrimidine-containing molecules. The choice between them is a critical decision in synthetic design. 2,4-Dichloropyrimidine offers a versatile starting point for introducing two different nucleophiles in a stepwise manner, with a predictable preference for initial substitution at the C-4 position. This compound, on the other hand, provides a more direct route to 2-substituted-4-phenoxypyrimidines, streamlining the synthetic process when the phenoxy moiety is a desired feature. A thorough understanding of their respective reactivities and the factors that govern their selectivity is paramount for any researcher working in the field of medicinal chemistry and drug development.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 6. srinichem.com [srinichem.com]
- 7. rvrlabs.com [rvrlabs.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro-4-Substituted Pyrimidines
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted pyrimidines is fundamental to the rational design of novel therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its strategic functionalization, primarily through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 2-chloro-4-substituted pyrimidines. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles that govern these transformations. By understanding the causality behind reactivity trends, you can make more informed decisions in your synthetic planning, leading to improved efficiency and novel molecular architectures.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][2] This inherent electronic property makes the ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).[2][3] Unlike electron-rich benzene rings, pyrimidines do not require strong activation by electron-withdrawing groups to undergo SNAr, though such groups can drastically increase reactivity.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group), forming a high-energy anionic intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step of the reaction.[5]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (chloride).
The stability of the Meisenheimer complex is paramount to the reaction's success. The negative charge of this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, particularly when the attack occurs at the C2, C4, or C6 positions.[1][2][5] This stabilization is why these positions are the most reactive towards nucleophiles.
Comparative Reactivity: The Influence of the C4-Substituent
In 2-chloro-4-substituted pyrimidines, the nature of the group at the C4 position profoundly influences the reactivity of the C2-chloro group. This modulation is a direct consequence of the substituent's electronic and steric properties.
Electronic Effects
The substituent at C4 can either donate or withdraw electron density from the pyrimidine ring, thereby decreasing or increasing the electrophilicity of the C2 position, respectively.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), or trifluoromethyl (–CF₃) at the C4 position significantly enhance the reactivity of the C2-chloro group. These groups pull electron density away from the ring through inductive (–I) and/or mesomeric (–M) effects. This increased electron deficiency makes the C2 carbon more susceptible to nucleophilic attack and provides additional stabilization for the negative charge in the Meisenheimer intermediate. Studies on related pyrimidine systems have shown that strong EWGs can increase reaction rates by several orders of magnitude.[4]
-
Electron-Donating Groups (EDGs): Conversely, substituents like amino (–NH₂), alkoxy (–OR), or alkyl (–CH₃) groups at the C4 position tend to decrease the reactivity of the C2-chloro group. These groups donate electron density into the ring via inductive (+I) and/or mesomeric (+M) effects. This reduces the electrophilicity of the C2 carbon, making it less attractive to incoming nucleophiles and destabilizing the anionic intermediate.
Steric Effects
While electronic effects are often dominant, steric hindrance can also play a crucial role. A bulky substituent at the C4 position (e.g., a tert-butyl group or a large aryl group) can physically impede the approach of the nucleophile to the C2 position. This effect is highly dependent on the size of both the C4-substituent and the incoming nucleophile. In some cases, steric hindrance has been found to be negligible, particularly with smaller nucleophiles, but it should always be a consideration when planning a synthesis.[7]
Data Summary: Reactivity Trends
The following table summarizes the expected reactivity of the C2-chloro group based on the electronic nature of the C4-substituent. Note that direct, side-by-side quantitative kinetic data for this specific series under identical conditions is not always readily available in the literature; these trends are inferred from established principles of SNAr on heterocyclic systems and available synthetic reports.[2][4]
| C4-Substituent (R) | Electronic Effect | Example | Expected Relative Reactivity at C2 | Rationale |
| -NO₂ | Strong EWG (-I, -M) | 2-Chloro-4-nitropyrimidine | Very High | Strong ring deactivation enhances electrophilicity and stabilizes the Meisenheimer complex. |
| -CN | Strong EWG (-I, -M) | 4-Cyano-2-chloropyrimidine | High | Significant ring deactivation and stabilization of the anionic intermediate. |
| -CF₃ | Strong EWG (-I) | 2-Chloro-4-(trifluoromethyl)pyrimidine | High | Powerful inductive withdrawal increases the electrophilicity of C2.[4] |
| -H | Neutral | 2-Chloropyrimidine | Medium | Baseline reactivity of the unsubstituted ring. |
| -CH₃ | Weak EDG (+I) | 2-Chloro-4-methylpyrimidine | Low | Weakly deactivates the ring towards nucleophilic attack. |
| -OCH₃ | EDG (+M, -I) | 2-Chloro-4-methoxypyrimidine | Low | The strong +M effect donates electron density, reducing C2 electrophilicity. |
| -NH₂ | Strong EDG (+M) | 4-Amino-2-chloropyrimidine | Very Low | Strong electron donation significantly deactivates the ring towards SNAr.[2] |
Field-Proven Experimental Protocol: SNAr Amination
Trustworthy protocols are self-validating. The following procedure for a typical SNAr amination reaction includes in-process checks and explains the causality behind the choice of reagents and conditions, reflecting best practices in medicinal chemistry.
Reaction: Synthesis of N-benzyl-(4-methoxypyrimidin-2-yl)amine from 2-chloro-4-methoxypyrimidine and benzylamine.
Rationale: This protocol demonstrates the displacement of a chlorine atom from a somewhat deactivated pyrimidine ring (due to the C4-methoxy EDG). A slightly elevated temperature is used to drive the reaction to completion. A polar aprotic solvent is chosen to solvate the reactants and intermediates effectively, while a non-nucleophilic base is used to scavenge the HCl byproduct without competing in the primary reaction.
Step-by-Step Methodology
-
Reactant Preparation (Stoichiometry is Key):
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxypyrimidine (1.0 eq).
-
Dissolve the starting material in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane (approx. 0.2 M concentration). Causality: Polar aprotic solvents are ideal for SNAr as they effectively solvate cations but not anions, leaving the nucleophile "bare" and more reactive.
-
Add benzylamine (1.1 eq). Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is a bulky, non-nucleophilic base that will quench the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the equilibrium towards the products.
-
-
Reaction Execution:
-
Place the flask in an oil bath and heat to 80-100 °C. Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate, especially given the deactivating effect of the C4-methoxy group.
-
Stir the reaction mixture vigorously.
-
-
In-Process Monitoring (Self-Validation):
-
After 2 hours, and every subsequent hour, pause stirring and take a small aliquot of the reaction mixture.
-
Spot the aliquot on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light.
-
The reaction is complete when the starting 2-chloro-4-methoxypyrimidine spot is no longer visible. LC-MS can also be used for more precise monitoring. Causality: This direct monitoring prevents premature workup of an incomplete reaction or prolonged heating that could lead to side products.
-
-
Aqueous Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude material via flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes.
-
Combine the pure fractions (as determined by TLC) and concentrate to afford the final product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
The reactivity of the C2-chloro group in 2-chloro-4-substituted pyrimidines is a tunable and predictable parameter, governed primarily by the electronic properties of the C4-substituent. Electron-withdrawing groups at C4 enhance reactivity, while electron-donating groups diminish it. This fundamental understanding allows for the strategic design of synthetic routes and the fine-tuning of reaction conditions. By applying the principles and robust protocols outlined in this guide, researchers can more effectively harness the power of pyrimidine chemistry in the pursuit of novel therapeutics.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
A Technical Guide to Validating the Biological Activity of 2-Chloro-4-phenoxypyrimidine Derivatives as Anticancer Agents
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities. Within this broad class, 2,4-disubstituted pyrimidines have garnered significant attention for their potential as targeted anticancer agents, particularly as kinase inhibitors. This guide focuses on a specific subclass, 2-chloro-4-phenoxypyrimidine derivatives, and outlines a comprehensive strategy for validating their biological activity, comparing their potential efficacy against established benchmarks.
The rationale for investigating this scaffold lies in the known ability of similar pyrimidine-based compounds to inhibit key signaling pathways implicated in cancer progression. For instance, derivatives of the closely related 4-phenoxypyrimidine core have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met), two receptor tyrosine kinases crucial for tumor angiogenesis, invasion, and metastasis.[1] The introduction of a chloro-group at the 2-position can serve as a reactive handle for further chemical modification or may enhance binding affinity to target proteins.
This guide will detail a systematic approach to validating the anticancer potential of novel this compound derivatives, beginning with broad-spectrum cytotoxicity screening and progressing to more detailed mechanistic studies, including kinase inhibition, apoptosis induction, and cell cycle analysis.
Comparative Efficacy: Benchmarking Against Related Scaffolds
To establish the therapeutic potential of novel this compound derivatives, it is essential to compare their performance against compounds with similar structural motifs. The following table presents a comparative analysis of the cytotoxic and kinase inhibitory activities of a representative 4-phenoxypyrimidine derivative, providing a benchmark for newly synthesized compounds.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 23k (a 4-phenoxypyrimidine derivative) | VEGFR-2 | 1050 | A549 (Lung) | 2.16 | [1] |
| c-Met | 1430 | MCF-7 (Breast) | 9.13 | [1] | |
| HepG2 (Liver) | 20.15 | [1] | |||
| Ovcar-3 (Ovarian) | 9.65 | [1] |
Experimental Validation Workflow
A hierarchical approach is recommended for the biological validation of novel this compound derivatives. This workflow, depicted below, ensures a cost-effective and scientifically rigorous evaluation, starting with broad screening and moving towards more detailed mechanistic insights for the most promising candidates.
Experimental workflow for validating the biological activity of this compound derivatives.
Detailed Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
The initial step in evaluating the anticancer potential of the synthesized compounds is to determine their effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, providing an indication of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assays
Given that many pyrimidine derivatives exhibit their anticancer effects through kinase inhibition, it is crucial to assess the ability of the novel compounds to inhibit specific kinases that are relevant to cancer progression, such as VEGFR-2 and c-Met.[1]
Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity in its presence.
Step-by-Step Protocol (General):
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and the this compound derivative at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Quantify the kinase activity using a detection method such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-Based Assay: Using a fluorescently labeled antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value for each compound against each kinase.
Apoptosis Induction Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V-FITC/PI staining assay followed by flow cytometry is performed.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to detect early apoptotic cells.[3] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[4]
Workflow for apoptosis analysis using Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >575 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis: Propidium Iodide Staining
To investigate whether the compounds induce cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells is performed.
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[5] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which permeabilizes the cell membrane.[7]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and ensure that only DNA is stained.[8]
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence in a linear scale.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial biological validation of novel this compound derivatives as potential anticancer agents. By following a systematic workflow of cytotoxicity screening, kinase inhibition assays, and mechanistic studies on apoptosis and the cell cycle, researchers can effectively identify and characterize promising lead compounds. The comparative data presented serves as a valuable benchmark for evaluating the potency and efficacy of newly synthesized molecules. Promising candidates identified through this in vitro validation process can then be advanced to more complex preclinical models to further assess their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Chloro-4-phenoxypyrimidine: Cross-Validation and Strategic Alternatives in Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. 2-Chloro-4-phenoxypyrimidine stands as a valuable scaffold, offering a gateway to a diverse array of biologically active molecules. This guide provides an in-depth, objective comparison of its performance in key synthetic transformations against strategic alternatives, supported by experimental data, to inform your selection of the optimal building block for your research needs.
The Strategic Value of this compound
The this compound scaffold is a bifunctional intermediate of significant interest. The pyrimidine core is a prevalent motif in numerous pharmaceuticals, owing to its ability to engage in various biological interactions.[1][2] The chlorine atom at the C2 position serves as a versatile leaving group for a range of cross-coupling and nucleophilic substitution reactions, while the phenoxy group at the C4 position can be tailored to modulate the molecule's physicochemical properties and biological activity.
This guide will focus on the cross-validation of experimental outcomes when using this compound in two of the most powerful and widely used transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will then compare its performance with that of logical alternatives, providing a clear rationale for choosing the most appropriate starting material for a given synthetic challenge.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The reactivity of the halopyrimidine substrate is a key determinant of reaction efficiency.
Causality of Reactivity: The Leaving Group Hierarchy
The choice of leaving group at the C2 position of the 4-phenoxypyrimidine core profoundly impacts its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily governed by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle.[3] The established reactivity trend for halogens is I > Br > Cl > F .[1] This means that an iodide is the most reactive, requiring milder reaction conditions, while a chloride is the least reactive of the commonly used halogens.
Beyond halogens, sulfonate esters, such as tosylates (OTs) and mesylates (OMs), can also serve as effective leaving groups in cross-coupling reactions, often exhibiting reactivity comparable to or greater than bromides.
This section will compare the performance of this compound with its bromo, tosyl, and mesyl analogues in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures. The efficiency of this reaction with 2-substituted-4-phenoxypyrimidines is highly dependent on the leaving group at the C2 position.
Comparative Data for Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine¹ | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 15 min (MW) | 81 | [4] |
| 2,4-Dibromopyrimidine¹ | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 15 min (MW) | 48 | [4] |
| 2-Bromopyridine² | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [5] |
¹Data for 2,4-dihalopyrimidines are used as a proxy to illustrate the relative reactivity of the C2-halogen, as the reaction regioselectively occurs at the more reactive C4 position first.[2][4] ²Data for 2-bromopyridine is provided as a representative example of a brominated aza-heterocycle.
Experimental Insight: The higher bond strength of the C-Cl bond compared to the C-Br bond necessitates more robust catalytic systems or more forcing conditions (higher temperatures, longer reaction times) to achieve efficient oxidative addition of the palladium catalyst. For challenging Suzuki couplings with this compound, the use of highly active phosphine ligands, such as those from the Buchwald or Hartwig groups, may be beneficial.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6][7] Similar to the Suzuki coupling, the nature of the leaving group at the C2 position is a critical parameter.
Comparative Data for Buchwald-Hartwig Amination
| Starting Material | Amine Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine derivative | Substituted Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene, reflux | 27-82 | [8] |
| 2-Bromopyridine derivative | Aniline | Pd(OAc)₂ / X-Phos / KOt-Bu | Toluene, 100°C, 10 min (MW) | Good to Excellent | [9] |
| Aryl Tosylate | Aniline | Pd-PEPPSI-IPr(NMe₂)₂ / K₃PO₄ | t-Amyl alcohol, 120°C | up to 99 | [10] |
The available data suggests that while 2-chloropyrimidine derivatives can be successfully employed in Buchwald-Hartwig aminations, the yields can be variable.[8] In contrast, 2-bromopyridines and aryl tosylates often provide good to excellent yields under optimized conditions.[9][10] This again highlights the general reactivity trend of leaving groups in palladium-catalyzed cross-coupling reactions.
Experimental Insight: For the amination of this compound, particularly with less nucleophilic amines, the use of a more reactive 2-bromo or 2-tosyl analogue may be advantageous, potentially allowing for milder reaction conditions and higher yields. If this compound is the required starting material, a careful screening of palladium catalysts, phosphine ligands, and bases is recommended to achieve optimal results.
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another fundamental transformation for the functionalization of this compound. In this reaction, the electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride.
Causality of Reactivity in SNAr
In contrast to palladium-catalyzed cross-coupling, the reactivity of halogens in SNAr reactions often follows a different trend: F > Cl > Br > I . This is because the rate-determining step is typically the attack of the nucleophile on the carbon atom bearing the halogen, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic. However, for pyrimidines, the reactivity order can be more complex and substrate-dependent. Generally, the C4 position of a 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 position.[2][11]
Comparative Performance in SNAr
Inferred Reactivity and Experimental Considerations
-
This compound: This is a commonly used substrate for SNAr reactions. The reaction typically requires heating with the nucleophile, often in the presence of a base, to proceed at a reasonable rate.
-
2-Bromo-4-phenoxypyrimidine: The C-Br bond is more polarizable but less electronegative than the C-Cl bond. In many heteroaromatic systems, the difference in reactivity between chloro and bromo derivatives in SNAr is not as pronounced as in cross-coupling reactions.
-
2-Tosyl/Mesyl-4-phenoxypyrimidine: Sulfonate esters are excellent leaving groups in SNAr reactions due to their ability to stabilize the negative charge in the transition state. It is expected that 2-tosyl- and 2-mesyl-4-phenoxypyrimidine would be significantly more reactive than their chloro- and bromo- counterparts, allowing for reactions to occur under milder conditions (e.g., lower temperatures, shorter reaction times).
Experimental Insight: When planning an SNAr reaction, if the nucleophile is sensitive to high temperatures or if a rapid reaction is desired, utilizing a 2-tosyl or 2-mesyl analogue of 4-phenoxypyrimidine would be a logical strategic choice over the 2-chloro derivative.
The Influence of the Phenoxy Group
The electronic nature of the phenoxy group at the C4 position can also influence the reactivity of the C2-chloro group. Electron-withdrawing substituents on the phenoxy ring will increase the overall electron deficiency of the pyrimidine ring, thereby activating the C2 position towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Conversely, electron-donating groups on the phenoxy ring will have a deactivating effect.
Comparative Data for Suzuki Coupling with Substituted Phenoxy Groups
| Starting Material | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloro-4-(3-nitrophenoxy)pyrimidine¹ | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 15 min (MW) | 79 | [4] |
| 2-Chloro-4-(4-methoxyphenoxy)pyrimidine¹ | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 15 min (MW) | 77 | [4] |
¹Data for related 2-chloro-4-aryloxypyrimidines from a study on 2,4-dichloropyrimidines.
The data indicates that both electron-withdrawing (-NO₂) and electron-donating (-OMe) groups on the phenoxy ring are well-tolerated in Suzuki coupling, leading to good yields under optimized microwave conditions.[4] This demonstrates the robustness of the reaction and the versatility of the this compound scaffold for incorporating a wide range of functional groups.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed, self-validating protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of a representative 2-chloropyrimidine substrate are provided below.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the regioselective coupling of 2,4-dichloropyrimidine and can be used as a starting point for the coupling of this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 100 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reproducible Synthesis of 2-Chloro-4-phenoxypyrimidine
For researchers, medicinal chemists, and professionals in drug development, 2-Chloro-4-phenoxypyrimidine is a cornerstone intermediate. Its utility in constructing a diverse range of biologically active molecules is well-documented. However, the synthesis of this key building block is often plagued by issues of reproducibility, primarily stemming from a lack of regioselectivity and the formation of difficult-to-separate byproducts.
This guide provides an in-depth comparison of common synthetic methods for this compound. Moving beyond simple protocols, we will dissect the causality behind experimental choices, offering field-proven insights to ensure consistent, high-yield, and high-purity outcomes. Our focus is on establishing self-validating protocols that empower researchers to troubleshoot and optimize this critical reaction.
The Core Synthetic Challenge: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and phenol. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the two chlorine atoms at the C2 and C4 positions exhibit different reactivities.
Numerous studies and extensive empirical data have established that the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[1] This preferential reactivity is the foundation for a selective synthesis. However, this selectivity is not absolute and is highly dependent on the reaction conditions.
The primary reproducibility challenges are:
-
Formation of the C2-Isomer: Reaction at the C2 position yields the undesired 4-chloro-2-phenoxypyrimidine isomer.
-
Disubstitution: Reaction at both C2 and C4 positions results in the 2,4-diphenoxypyrimidine byproduct.
These byproducts often have similar polarities to the target compound, making purification by column chromatography or recrystallization challenging and laborious, which ultimately impacts the overall isolated yield and reproducibility.[2]
Comparison of Synthetic Methodologies
The key to a reproducible synthesis lies in the careful selection of base, solvent, and temperature to maximize the kinetic preference for C4 substitution while minimizing the formation of byproducts.
| Parameter | Method A: Inorganic Base / High Temp | Method B: Organic Base / Low Temp | Rationale & Reproducibility Insights |
| Base | K₂CO₃, Cs₂CO₃ | DIPEA, Et₃N | Inorganic bases are cost-effective but often require higher temperatures to achieve sufficient reaction rates, increasing the risk of C2 substitution and disubstitution. Organic bases like DIPEA can often facilitate the reaction at lower temperatures, leading to higher selectivity and better reproducibility.[1] |
| Solvent | DMF, DMAc, Dioxane | Acetonitrile (ACN), THF | High-boiling polar aprotic solvents (DMF, DMAc) are effective but can be difficult to remove and may decompose at high temperatures.[3] Lower-boiling solvents like ACN are often sufficient with a suitable base and offer the advantage of easier workup. |
| Temperature | 60 - 100 °C | 0 °C to Room Temperature | This is the most critical factor. Higher temperatures provide the activation energy to overcome the barrier for the less favored C2 attack. Maintaining a lower temperature is paramount for high regioselectivity. Reactions run at or below room temperature consistently show higher reproducibility. |
| Typical Yield | 60 - 85% (crude) | 80 - 95% (crude) | Yields are highly dependent on purification. Method B typically results in a cleaner crude product, simplifying isolation and improving the final, reproducible isolated yield. |
| Purity (Crude) | Often contains 5-15% of isomers and disubstitution products. | Typically >95% desired C4-isomer. | The cleaner crude product from Method B significantly reduces the reliance on challenging chromatographic purification.[2] |
| Workup | Aqueous workup, extraction, often requires column chromatography. | Simple filtration and solvent evaporation may be sufficient. | Method B offers a more streamlined and reproducible workup procedure. |
In-Depth Analysis of Reproducibility Factors
1. Causality of Base Selection: The role of the base is to deprotonate phenol, generating the phenoxide nucleophile.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are heterogeneous in many organic solvents. The reaction rate can be dependent on the surface area and stirring efficiency, introducing variability. Cesium carbonate is softer and more soluble, often giving better results than potassium carbonate, but at a higher cost.[4]
-
Organic Bases (e.g., DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) provides a homogeneous reaction medium. It effectively scavenges the HCl formed during the reaction. Using conditions such as nBuOH/DIPEA has been reported to yield a single product with substitution at the C4 position, greatly enhancing reproducibility.[1]
2. The Role of the Solvent: A polar aprotic solvent is required to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
DMF/DMSO: Excellent solvating power but their high boiling points can complicate product isolation. Trace water in these solvents can lead to hydrolysis byproducts.
-
Acetonitrile (ACN): A preferred choice due to its sufficient polarity, lower boiling point, and relative inertness under these reaction conditions. It provides a good balance of reactivity and ease of workup.
3. The Criticality of Temperature Control: As illustrated in the reaction pathway diagram (Fig. 1), C4 substitution is the kinetically favored path. By keeping the temperature low (e.g., 0 °C to initiate, then slowly warming to room temperature), the reaction is kept under kinetic control. Exceeding this temperature range, especially with less reactive phenols or less effective base/solvent systems, pushes the reaction towards thermodynamic control, where the formation of the C2-isomer and disubstituted product becomes significant.
Recommended Experimental Protocol (Optimized for Reproducibility)
This protocol is designed as a self-validating system. The high purity of the crude product, verified by TLC and ¹H NMR, confirms the success of the regioselective synthesis before any purification is attempted.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Phenol (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.2 M concentration of starting material)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine and anhydrous acetonitrile.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add phenol to the stirred solution.
-
Slowly add DIPEA dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed.
-
Upon completion, a white precipitate (DIPEA·HCl salt) will have formed. Filter the reaction mixture through a pad of celite to remove the salt, washing the filter cake with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which should be a white to off-white solid.
-
Validation Step: Analyze the crude product by ¹H NMR. A clean spectrum showing only the desired this compound product indicates high reproducibility.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Conclusion
The reproducibility of the synthesis of this compound is not a matter of chance, but a direct consequence of controlled reaction conditions. While various methods can yield the desired product, a protocol utilizing a non-nucleophilic organic base like DIPEA in a suitable solvent like acetonitrile at low temperatures provides the most reliable and high-yielding outcome. This approach maximizes the inherent kinetic preference for substitution at the C4 position, yielding a crude product of high purity. By understanding the chemical principles behind the choice of reagents and conditions, researchers can move from inconsistent results to a robust, scalable, and self-validating synthetic procedure.
References
A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-phenoxypyrimidine: A Comparative Protocol Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-phenoxypyrimidine
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents and biologically active molecules.[1] Among the vast arsenal of pyrimidine-based intermediates, this compound stands out as a particularly valuable building block.[2][3] Its utility stems from the differential reactivity of its two distinct functional sites: the C2-chloro substituent, which is amenable to nucleophilic substitution or cross-coupling reactions, and the C4-phenoxy group, which can be modified or serve as a key pharmacophoric element. This dual functionality allows for the rapid and efficient construction of diverse molecular libraries, accelerating the discovery of novel drug candidates in oncology, infectious diseases, and beyond.
This guide provides an in-depth comparative analysis of the most prevalent and effective synthetic protocols for obtaining this compound. We will dissect the mechanistic rationale behind each approach, present comparative yield data, and provide detailed experimental procedures to empower researchers in selecting and executing the optimal synthesis for their specific needs.
Visualizing the Synthetic Pathways
The primary synthetic routes to this compound diverge from the common, commercially available starting material, 2,4-dichloropyrimidine. The choice of strategy hinges on factors such as desired purity, scale, and the avoidance of potential side products.
Caption: Key synthetic strategies for this compound.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of this compound is dominated by leveraging the inherent reactivity of 2,4-dichloropyrimidine. The two chlorine atoms are not electronically equivalent, a fact that is central to the most efficient protocols.
Protocol A: Direct C4-Selective Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and widely employed method. It relies on the greater electrophilicity of the C4 position of the pyrimidine ring compared to the C2 position.
Mechanistic Rationale: The C4 position is more susceptible to nucleophilic attack than the C2 position. This regioselectivity is a well-established phenomenon in the chemistry of 2,4-dihalopyrimidines.[4] The electron-withdrawing effects of both ring nitrogens are more strongly felt at the C4 and C6 positions. Attack by a nucleophile (in this case, the phenoxide ion) at C4 leads to a more stable Meisenheimer intermediate, where the negative charge is effectively delocalized by the adjacent nitrogen atom. This inherent electronic preference allows for a selective, one-step synthesis.[5]
Experimental Choices:
-
Base: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Common choices include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). Cs₂CO₃ is often favored in aprotic solvents like dioxane or DMF as it is highly effective and can lead to cleaner reactions and higher yields.[6]
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, N,N-Dimethylformamide (DMF), or acetonitrile are typically used to facilitate the dissolution of the reagents and promote the SNAr reaction.
-
Temperature: The reaction generally requires heating, with temperatures ranging from 60°C to reflux, to achieve a reasonable reaction rate.[6]
Protocol B: Two-Step Synthesis via Chlorination of a 4-Phenoxypyrimidinone Intermediate
This approach inverts the order of operations. It involves an initial substitution of the C4 chlorine, followed by a hydrolysis/chlorination sequence to install the C2 chlorine. While less direct, this method can be useful if the direct SNAr (Protocol A) leads to impurities or if the 4-phenoxypyrimidin-2(1H)-one intermediate is readily available.
Mechanistic Rationale: The first step is the same C4-selective SNAr as in Protocol A. The subsequent hydrolysis of the C2 chlorine forms a more stable pyrimidinone tautomer. The final step involves the conversion of the C2-hydroxyl group (in its keto form) back into a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a classical method for converting pyrimidinones and uracils into their corresponding chloropyrimidines.[7]
Protocol C: The Thioether Intermediate Strategy
This more complex, multi-step approach is designed to achieve absolute regioselectivity and avoid the formation of any 2,4-diphenoxy or 4-chloro-2-phenoxy isomers, which can be problematic to separate.[8]
Mechanistic Rationale: This protocol begins with 2-methylthio-4-chloropyrimidine. The C4-chloro group is significantly more reactive towards nucleophilic substitution than the C2-methylthio group.[9] After the phenoxy group is installed at C4, the C2-methylthio group is oxidized and/or directly converted into a chloro group. A Chinese patent describes the use of sulfuryl chloride (SO₂Cl₂) in dichloromethane for this transformation, achieving a high yield.[8] This strategy effectively uses the methylthio group as a robust placeholder for the C2 position that can be converted to the desired chlorine atom in the final step.
Comparative Analysis of Yields and Conditions
The selection of a protocol is often driven by the achievable yield and the operational simplicity. The following table summarizes reported data for reactions analogous to or directly employing the protocols described.
| Protocol | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| A | 2,4-Dichlorothieno[3,2-d]pyrimidine, 3-Nitrophenol | Cs₂CO₃ | 1,4-Dioxane | 60 | 3 | 80 | [6] |
| A | 2,4,6-Trichloropyrimidine, Thiophenol Derivative | Triethylamine | DMF | RT | - | 85-90 | [10] |
| C | 2-Methylthio-4-methoxy-pyrimidine-ethyl formate | SO₂Cl₂ | Dichloromethane | 0 to RT | 3 | 78 | [8] |
| Precursor | Uracil (2,4-dihydroxypyrimidine) | SOCl₂, BTC, DMAP | SOCl₂ | 65-70 | - | 95 | [7] |
Note: Yields are for the specific substitution or chlorination step described in the cited reference, which may involve substrates structurally related to this compound. BTC = Bis(trichloromethyl) carbonate, DMAP = 4-Dimethylaminopyridine.
Detailed Experimental Protocols
Protocol A: Direct C4-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from analogous procedures for SNAr on dichlorinated pyrimidine cores.[6]
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq), phenol (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the stirred reaction mixture to 60-80°C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford this compound.
Protocol C: Final Step - Chlorination of a Thioether Intermediate
This protocol is based on the chlorination step described in patent CN103554036B.[8]
-
Reagent Setup: Dissolve the 2-methylthio-4-phenoxypyrimidine intermediate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, ~1.2 eq) dropwise to the cooled, stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Workup: Evaporate the solvent under reduced pressure. Carefully pour the residue into ice water and extract three times with dichloromethane.
-
Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.
Conclusion and Recommendations
For the majority of laboratory-scale and process development applications, Protocol A (Direct C4-Selective SNAr) represents the most efficient and logical choice for the synthesis of this compound. Its single-step nature, reliance on the inherent and predictable regioselectivity of the 2,4-dichloropyrimidine core, and high reported yields in analogous systems make it the superior option. The key to success lies in the careful selection of base and solvent to ensure a clean conversion.
Protocol C (Thioether Intermediate Route) , while more laborious, offers a robust alternative when absolute control over regioselectivity is paramount and the elimination of isomeric impurities is critical for downstream applications. This method serves as an excellent example of how strategic use of directing groups can overcome potential selectivity issues in heterocyclic chemistry.
Ultimately, the choice of protocol will depend on the specific requirements of the project, including scale, purity demands, cost of goods, and available starting materials. This guide provides the foundational data and mechanistic understanding to make an informed and expert decision.
References
- 1. benchchem.com [benchchem.com]
- 2. MedChem Highlights - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Efficacy comparison of kinase inhibitors derived from different pyrimidine cores
In the landscape of targeted cancer therapy, protein kinase inhibitors stand as a pillar of precision medicine. Their remarkable success is intrinsically linked to the chemical scaffolds that form their foundation. Among these, the pyrimidine nucleus is a privileged structure, a versatile framework that has given rise to a multitude of clinically effective drugs.[1] This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from three distinct pyrimidine cores: aminopyrimidines, diaminopyrimidines, and pyrazolo[3,4-d]pyrimidines. We will delve into the structural nuances, target specificities, and supporting experimental data that define the therapeutic potential of each class.
The Central Role of the Pyrimidine Scaffold
The pyrimidine ring, a fundamental component of DNA and RNA, is an ideal starting point for the design of kinase inhibitors.[1] Its nitrogen-containing heterocyclic structure can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of a wide array of kinases.[2] This competitive inhibition blocks the transfer of a phosphate group from ATP to a substrate protein, a critical step in many signaling pathways that, when dysregulated, can drive cancer progression. The true power of the pyrimidine scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Aminopyrimidine Core: The Foundation of Targeted Therapy
The 2-aminopyrimidine scaffold is arguably one of the most well-established cores in kinase inhibitor design, famously exemplified by the groundbreaking drug Imatinib . This class of inhibitors typically forms one or two hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Case Study: Imatinib - The Pioneer of BCR-Abl Inhibition
Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML).[3] It potently inhibits the BCR-Abl fusion protein, the key driver of CML, by binding to the ATP-binding site and stabilizing an inactive conformation of the kinase.[3]
Efficacy Data for Imatinib:
| Target Kinase | IC50 (nM) | Cell Line | Reference |
| c-Abl | 25 | - | [4] |
| BCR-Abl | 30 | K562 | [4] |
| c-Kit | 100 | - | [4] |
| PDGFR | 100 | - | [4] |
The development of Imatinib highlighted the potential of targeting specific oncogenic drivers and established the aminopyrimidine core as a cornerstone of kinase inhibitor design.
EGFR Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib are first-generation EGFR inhibitors that utilize a quinazoline scaffold, which is essentially a fused aminopyrimidine system. They are effective in treating non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[2][5]
Efficacy Data for Gefitinib and Erlotinib:
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 33 | - | [6] |
| Erlotinib | EGFR | 2 | - | [7] |
| Erlotinib | JAK2 (V617F) | ~1000 | HEL | [8] |
These inhibitors demonstrate the versatility of the aminopyrimidine framework in targeting different kinase families with high potency.
Diaminopyrimidine Core: Enhancing Potency and Selectivity
The 2,4-diaminopyrimidine scaffold offers an additional point of interaction with the kinase hinge region, often leading to increased potency and altered selectivity profiles compared to their aminopyrimidine counterparts. This core can form up to three hydrogen bonds with the kinase hinge.
Case Study: Dasatinib - A Broad-Spectrum Kinase Inhibitor
Dasatinib is a potent, multi-targeted kinase inhibitor approved for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of Imatinib resistance.[4] Its diaminopyrimidine core contributes to its broad activity against Src-family kinases and other key oncogenic drivers.
Comparative Efficacy of Dasatinib vs. Imatinib:
Clinical studies have shown that dasatinib induces faster and deeper molecular responses in CML patients compared to imatinib.[9][10]
| Parameter | Dasatinib | Imatinib | Reference |
| Confirmed Complete Cytogenetic Response (12 months) | 77% | 67% | [9] |
| Major Molecular Response (12 months) | 46% | 28% | [9] |
In Vitro Potency of Dasatinib:
| Target Kinase | IC50 (nM) | Reference |
| BCR-Abl | <1 | [4] |
| Src | 0.5 - 16 | [11] |
| c-Kit | 1-5 | [4] |
| PDGFRβ | 28 | [4] |
The broader activity profile of dasatinib, partly attributable to its diaminopyrimidine core, provides a therapeutic advantage in certain clinical settings.
Pyrazolo[3,4-d]pyrimidine Core: A Versatile and Potent Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine and has emerged as a highly versatile core for the development of potent and selective kinase inhibitors.[12][13] This fused ring system allows for diverse substitutions that can be tailored to target a wide range of kinases.
Case Study: Ibrutinib - A Covalent BTK Inhibitor
Ibrutinib is a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has transformed the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL).[1][14] Ibrutinib's pyrazolo[3,4-d]pyrimidine core positions an acrylamide "warhead" to form a covalent bond with a cysteine residue in the active site of BTK, leading to sustained inhibition.[1]
Mechanism of Action of Ibrutinib:
Ibrutinib's covalent binding to BTK disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[15]
Clinical Efficacy of Ibrutinib:
Clinical trials have demonstrated high overall response rates and prolonged progression-free survival in patients with relapsed or refractory CLL treated with ibrutinib.[14]
Case Study: Ruxolitinib - A JAK1/2 Inhibitor
Ruxolitinib is a potent inhibitor of Janus kinases 1 and 2 (JAK1/2) and is approved for the treatment of myelofibrosis and polycythemia vera.[16][17] Its pyrazolo[3,4-d]pyrimidine scaffold is key to its potent and selective inhibition of the JAK family of kinases.
Clinical Efficacy of Ruxolitinib in Myelofibrosis:
Phase III clinical trials (COMFORT-I and COMFORT-II) demonstrated that ruxolitinib significantly reduces spleen volume and improves disease-related symptoms in patients with myelofibrosis.[16][18] In the COMFORT-I trial, 41.9% of patients treated with ruxolitinib achieved a ≥35% reduction in spleen volume at 24 weeks, compared to 0.7% in the placebo group.[16][18]
Experimental Protocols
The evaluation of kinase inhibitor efficacy relies on a cascade of in vitro and in vivo assays. Here, we outline the fundamental methodologies.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Common Methodologies:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the transfer of energy between a donor and an acceptor fluorophore, which is dependent on the phosphorylation of a substrate by the kinase.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Generalized Protocol for a Luminescence-Based Kinase Assay:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compounds at desired concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and test compound. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add a mixture of substrate and ATP to start the kinase reaction. Incubate for a specified period (e.g., 60-120 minutes) at room temperature.
-
Stop Reaction and Detect Signal: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
Objective: To assess the effect of a kinase inhibitor on a specific signaling pathway and cellular processes within a biologically relevant context.
Common Methodologies:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): Measure the number of viable cells after treatment with the inhibitor.
-
Phosphorylation Assays (e.g., Western Blot, ELISA): Detect the phosphorylation status of the target kinase or its downstream substrates.
Generalized Protocol for a Cell Viability Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent (e.g., MTT or a luminescent reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of a kinase inhibitor in a living organism.
Common Methodology:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the kinase inhibitor or a vehicle control. Tumor growth is monitored over time.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based inhibitors.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
The aminopyrimidine, diaminopyrimidine, and pyrazolo[3,4-d]pyrimidine cores each offer distinct advantages in the design of kinase inhibitors. The choice of scaffold profoundly influences the potency, selectivity, and ultimately, the clinical utility of the resulting drug. While a direct head-to-head comparison of the cores themselves is challenging due to the complexity of drug-target interactions, the successful clinical translation of inhibitors from each class underscores the power of the pyrimidine scaffold in modern drug discovery. Future innovations in structure-based drug design will undoubtedly continue to leverage the versatility of these privileged structures to develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. c-Src inhibitor PP2 inhibits head and neck cancer progression through regulation of the epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 2-Chloro-4-phenoxypyrimidine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds from the versatile 2-Chloro-4-phenoxypyrimidine scaffold, rigorous in vitro assay validation is the cornerstone of a successful drug discovery program. This guide provides an in-depth comparison of common in vitro kinase assay methodologies, complete with detailed protocols and supporting data, to empower you to make informed decisions and generate high-quality, reproducible results.
The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. Notably, derivatives of this molecule have shown significant activity against key oncological targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6][7] The validation of these compounds necessitates robust and reliable in vitro assays to accurately determine their potency and selectivity.
This guide will navigate the critical aspects of assay selection and validation, focusing on the most prevalent kinase targets for this compound class. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, a hallmark of sound scientific practice.
The Landscape of In Vitro Kinase Assays: A Comparative Overview
The selection of an appropriate in vitro kinase assay is a critical first step and depends on various factors including the specific research question, throughput requirements, and available instrumentation.[8][9] The most common technologies can be broadly categorized into three groups: luminescence-based assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and radiometric assays.[10] Each possesses distinct advantages and disadvantages that must be carefully considered.
I. Luminescence-Based Kinase Assays: Measuring ATP Depletion
Luminescence-based assays, such as Promega's Kinase-Glo®, are a popular choice for high-throughput screening (HTS) due to their simplicity and robust performance.[11]
Principle of the Assay: These assays quantify the amount of ATP remaining in solution following a kinase reaction. The core of this technology is a luciferase enzyme that produces a luminescent signal in the presence of ATP. As the kinase consumes ATP to phosphorylate its substrate, the ATP concentration decreases, leading to a reduction in the luminescent signal. Therefore, a lower light output corresponds to higher kinase activity.[11]
Detailed Protocol: Luminescence-Based VEGFR-2 Kinase Assay
This protocol is adapted for determining the inhibitory activity of a test compound against recombinant human VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compound (synthesized from this compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a white microplate, add the kinase, substrate, and varying concentrations of the inhibitor in the appropriate kinase buffer.
-
Reaction Initiation: Add ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[12]
-
Incubation: Incubate the plate at room temperature for a predetermined duration (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin, to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the light output using a microplate luminometer.
Causality Behind Experimental Choices:
-
White, Opaque Plates: These are essential to maximize the luminescent signal and prevent crosstalk between wells.
-
ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) for the kinase ensures that the assay is sensitive to inhibitors that compete with ATP for binding to the enzyme's active site.[12]
-
Linear Reaction Range: The incubation time is optimized to ensure the reaction is in the linear phase, where the rate of product formation is proportional to enzyme concentration. This is crucial for accurate determination of inhibitory activity.
II. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are another robust and homogeneous method widely used in drug discovery. They offer the advantage of a ratiometric readout, which minimizes interference from colored compounds and reduces well-to-well variability.[13]
Principle of the Assay: TR-FRET technology is based on the transfer of energy between a donor fluorophore (typically a lanthanide, like Europium or Terbium) and an acceptor fluorophore (like fluorescein or Alexa Fluor). In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated peptide. A streptavidin-labeled acceptor is then added, which binds to the biotinylated substrate, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate.[11][14]
Detailed Protocol: TR-FRET EGFR Kinase Assay
This protocol is designed to measure the inhibitory effect of test compounds on EGFR kinase activity.
Materials:
-
Recombinant Human EGFR (active)
-
Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKK)
-
Phospho-specific antibody (e.g., anti-phospho-tyrosine antibody) labeled with a TR-FRET donor (e.g., Europium chelate)
-
Streptavidin labeled with a TR-FRET acceptor (e.g., XL665)
-
Kinase Buffer
-
ATP
-
Test compound
-
Low-volume, black 384-well plates
Experimental Workflow:
Caption: Workflow for a TR-FRET kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a black 384-well plate, add the EGFR enzyme, biotinylated peptide substrate, and serially diluted test compound in kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Stop the reaction and initiate the detection phase by adding a mixture of the donor-labeled phospho-specific antibody and the acceptor-labeled streptavidin.
-
Detection Incubation: Incubate the plate for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Signal Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths. The ratiometric signal is then calculated.
Causality Behind Experimental Choices:
-
Black Plates: These are used to minimize background fluorescence and light scatter.
-
Ratiometric Measurement: The ratio of the acceptor to donor emission is calculated, which corrects for variations in liquid volume, compound interference, and lamp fluctuations, leading to more robust data.[13]
-
Time-Resolved Measurement: The use of a long-lifetime lanthanide donor allows for a delay between excitation and emission detection, which significantly reduces background fluorescence from the plate and other assay components.[13]
III. Radiometric Kinase Assays: The Gold Standard
Radiometric assays are often considered the "gold standard" for kinase activity measurement due to their high sensitivity and direct measurement of phosphate incorporation.[8][15] However, their use has declined in HTS settings due to safety concerns and regulatory hurdles associated with radioactive materials.[15]
Principle of the Assay: This method utilizes ATP that has been radioactively labeled with ³²P or ³³P at the gamma-phosphate position. The kinase transfers this radiolabeled phosphate to a protein or peptide substrate. The phosphorylated substrate is then separated from the unreacted ATP, typically by binding to a phosphocellulose paper or membrane, followed by washing steps. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager and is directly proportional to the kinase activity.[16]
Detailed Protocol: Radiometric Kinase Assay
This protocol provides a general framework for a radiometric kinase assay.
Materials:
-
Purified kinase
-
Protein or peptide substrate
-
Kinase reaction buffer
-
ATP
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid and vials
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for a radiometric kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, kinase buffer, and test compound.
-
Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Stopping the Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unincorporated radiolabeled ATP.
-
Drying: Dry the paper thoroughly.
-
Quantification: Place the dried paper into a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.
Causality Behind Experimental Choices:
-
Phosphocellulose Paper: This paper has a net positive charge and binds negatively charged phosphorylated peptides and proteins, allowing for their separation from the negatively charged ATP.
-
Extensive Washing: Multiple wash steps are critical to ensure that only the radioactivity incorporated into the substrate is measured, thereby reducing background signal.
-
Direct Measurement: This method directly quantifies the enzymatic activity (phosphate transfer), making it less prone to certain types of compound interference that can affect light-based assays.[17]
Assay Validation: Ensuring Data Integrity and Reproducibility
Regardless of the chosen assay platform, rigorous validation is paramount to ensure the reliability of the generated data. Key validation parameters must be assessed to demonstrate that the assay is fit for its intended purpose.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of the quality of a high-throughput screening assay, reflecting the separation between the positive and negative controls.[18] | An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[19] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the uninhibited control to the signal from the background (no enzyme) control. | A higher S/B ratio is generally better, with a minimum of 2-3 often considered acceptable. |
| Accuracy | The closeness of the measured value to the true value. For potency assays, this is often assessed by comparing the IC50 of a reference compound to its known value. | The measured IC50 should be within a certain percentage (e.g., ± 30%) of the established value. |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV). | Intra- and inter-assay precision should generally be ≤ 20% CV.[20][21] |
| IC₅₀ Determination | The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. | A full dose-response curve with at least 8-10 concentrations should be generated to accurately determine the IC₅₀ value. |
Comparative Performance of Pyrimidine-Based Kinase Inhibitors
The following table presents hypothetical but realistic data for two novel compounds synthesized from this compound, Compound A and Compound B, evaluated against EGFR and VEGFR-2 using the three described assay formats. Erlotinib and Sorafenib are included as reference compounds.
| Compound | Target | Assay Type | IC₅₀ (nM) | Z'-Factor | S/B Ratio |
| Compound A | EGFR | Luminescence | 15 | 0.82 | 10 |
| TR-FRET | 12 | 0.88 | 8 | ||
| Radiometric | 10 | N/A | >20 | ||
| Compound B | VEGFR-2 | Luminescence | 50 | 0.75 | 12 |
| TR-FRET | 45 | 0.81 | 9 | ||
| Radiometric | 40 | N/A | >20 | ||
| Erlotinib | EGFR | Luminescence | 5 | 0.85 | 11 |
| TR-FRET | 4 | 0.90 | 9 | ||
| Radiometric | 2 | N/A | >20 | ||
| Sorafenib | VEGFR-2 | Luminescence | 25 | 0.78 | 13 |
| TR-FRET | 20 | 0.83 | 10 | ||
| Radiometric | 18 | N/A | >20 |
Note: IC₅₀ values for pyrimidine-based EGFR and VEGFR-2 inhibitors can be found in the literature.[1][2][3][4][5][6][7][22]
Troubleshooting Common Assay Issues
Even with well-designed protocols, issues can arise. Below is a guide to troubleshooting common problems.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability between Replicates | Pipetting errors, inconsistent mixing, reagent degradation. | Use calibrated pipettes, ensure thorough mixing, prepare fresh reagents.[23] |
| Low Signal or No Activity | Inactive enzyme, incorrect buffer conditions, low substrate/ATP concentration. | Verify enzyme activity with a positive control, optimize buffer pH and ionic strength, ensure substrate and ATP concentrations are adequate.[24] |
| High Background Signal | Compound autofluorescence (fluorescence assays), light leak (luminescence assays), incomplete washing (radiometric assays). | For fluorescence assays, check for compound interference; for luminescence, use high-quality opaque plates; for radiometric, optimize wash steps.[25] |
| Inconsistent IC₅₀ Values | Compound solubility issues, degradation of stock solutions, lot-to-lot variability in reagents. | Check compound solubility in assay buffer, prepare fresh compound dilutions, qualify new batches of reagents.[23] |
Conclusion
The validation of in vitro assays for compounds synthesized from this compound is a multi-faceted process that demands careful consideration of the assay technology, rigorous adherence to protocols, and a thorough understanding of key validation parameters. While luminescence and TR-FRET assays offer high-throughput capabilities and robust performance, radiometric assays remain a valuable tool for their sensitivity and direct measurement of enzymatic activity.
By employing the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the potency of their novel kinase inhibitors, paving the way for the development of the next generation of targeted therapeutics.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. | Meso Scale Discovery [mesoscale.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CL [thermofisher.com]
- 15. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. benchchem.com [benchchem.com]
- 20. Validation of an impedance-based in vitro potency assay for repeatability and intermediate precision | Axion Biosystems [axionbiosystems.com]
- 21. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. goldbio.com [goldbio.com]
- 25. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Phenoxypyrimidine Analogs as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the 4-phenoxypyrimidine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine moiety of ATP allows it to effectively target the hinge region of the kinase ATP-binding site. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-phenoxypyrimidine analogs, drawing upon experimental data to elucidate the impact of structural modifications on their inhibitory activity against key oncological and inflammatory targets, including EGFR, VEGFR-2, c-Met, and p38 MAP kinase.
The 4-Phenoxypyrimidine Scaffold: A Versatile Kinase Binding Motif
The 4-phenoxypyrimidine core is a bioisostere of the purine ring of ATP, enabling it to form crucial hydrogen bond interactions with the kinase hinge region. The general structure consists of a pyrimidine ring linked to a phenyl group via an oxygen atom. The versatility of this scaffold lies in the numerous positions available for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: General structure of the 4-phenoxypyrimidine scaffold with key substitution points.
This guide will dissect the SAR at these key positions (R1, R2, R3, and R4) and their influence on the inhibition of different kinase families.
Comparative SAR Analysis Across Key Kinase Targets
The following sections provide a detailed comparison of how substitutions on the 4-phenoxypyrimidine core affect its activity against EGFR, VEGFR-2, c-Met, and p38 kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. Several 4-phenoxypyrimidine analogs have been developed as EGFR inhibitors.
A crucial interaction for EGFR inhibition is the hydrogen bond formation between the N1 of the pyrimidine ring and the backbone NH of Met793 in the hinge region of the EGFR kinase domain. The phenoxy group typically occupies a hydrophobic pocket.
Key SAR Observations for EGFR Inhibitors:
-
Substitutions on the Aniline/Phenoxy Ring (R4): Small, electron-withdrawing groups, such as a cyano or a halogen at the meta or para position of a 4-anilino substituent (in place of the phenoxy group), are often favored. These groups can enhance binding affinity and selectivity. For instance, the presence of a 3-chloro or 3-bromo-4-fluoroaniline moiety has been shown to be beneficial.
-
Substitutions at the 5-position of the Pyrimidine Ring (R3): This position is often modified to improve solubility and potency. Small, polar groups can be introduced to interact with the solvent-exposed region.
-
Substitutions at the 2- and 6-positions of the Pyrimidine Ring (R1 and R2): These positions are critical for maintaining the correct orientation of the molecule in the ATP-binding pocket. Bulky substituents are generally not well-tolerated.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibition of VEGFR-2 and other kinases like c-Met is a common strategy in cancer drug discovery.[1]
The 4-phenoxypyrimidine scaffold in VEGFR-2 inhibitors typically forms a hydrogen bond with the backbone NH of Cys919 in the hinge region. The phenoxy group extends into a hydrophobic pocket.
Key SAR Observations for VEGFR-2 Inhibitors:
-
Substitutions on the Phenoxy Ring (R4): The nature and position of substituents on the phenoxy ring significantly impact potency. For example, in a series of 4-phenoxypyrimidine derivatives, a 4-fluoro-3-methylphenoxy group was found to be favorable for VEGFR-2 inhibition.[1]
-
Linker to the Phenoxy Group: The ether linkage is crucial. Replacing it with a thioether or an amino group often leads to a decrease in activity.
-
Substitutions on the Pyrimidine Ring: The 5- and 6-positions (R2 and R3) are often explored to enhance potency and selectivity. For instance, the introduction of a urea or amide moiety at these positions can form additional hydrogen bonds with the protein.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and invasion. Dual c-Met and VEGFR-2 inhibitors have shown promise in cancer therapy.[1]
Similar to other kinases, the pyrimidine N1 of the 4-phenoxypyrimidine scaffold forms a hydrogen bond with the hinge region of c-Met (Met1160). The phenoxy group occupies a hydrophobic pocket.
Key SAR Observations for c-Met Inhibitors:
-
Substitutions on the Phenoxy Ring (R4): Electron-withdrawing groups on the phenoxy ring, such as halogens, can be beneficial for c-Met inhibitory activity.
-
Substitutions at the 5-position of the Pyrimidine Ring (R3): Introduction of groups capable of forming additional hydrogen bonds can enhance potency. For example, a carboxamide group at this position has been shown to be advantageous.
-
Overall Conformation: The planarity of the 4-phenoxypyrimidine core is important for effective binding to the ATP pocket of c-Met.
p38 MAP Kinase Inhibition
p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for the treatment of inflammatory diseases.
The 4-phenoxypyrimidine moiety in p38 inhibitors interacts with the hinge region, with the pyrimidine N1 forming a hydrogen bond with the backbone NH of Met109.
Key SAR Observations for p38 Inhibitors:
-
Substitutions on the Phenoxy Ring (R4): The electronic properties of substituents on the phenoxy ring play a significant role. Electron-donating groups have been shown to correlate with increased inhibitory potency in some series of compounds.
-
Substitutions at the 2-position of the Pyrimidine Ring (R1): This position is often linked to a larger heterocyclic group, such as an imidazole, which can occupy a hydrophobic pocket and form additional interactions.
-
Flexibility of the Scaffold: The overall flexibility of the molecule can influence its ability to adopt the optimal conformation for binding to the p38 active site.
Comparative Data of 4-Phenoxypyrimidine Analogs
The following table summarizes the in vitro activity of representative 4-phenoxypyrimidine analogs against various kinase targets. This data highlights the impact of different substitution patterns on potency and selectivity.
| Compound ID | Core Scaffold | R1 Substituent | R4 Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-Phenoxypyrimidine | H | 4-Fluoro-3-methylphenoxy | VEGFR-2 | 1050 | [1] |
| 2 | 4-Phenoxypyrimidine | H | 4-Fluoro-3-methylphenoxy | c-Met | 1430 | [1] |
| 3 | 4-Phenoxypyrimidine | Imidazole | 2-Phenoxy | p38α | 6.0 - 650 | [2] |
| 4 | 4-Anilinopyrimidine | H | 3-Ethynylphenylamino | EGFR | 5 | |
| 5 | 4-Phenoxypyridine | Semicarbazone | 4-Fluorophenoxy | c-Met | 93 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, c-Met, p38α)
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer
-
Test compounds (4-phenoxypyrimidine analogs)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the Tb-labeled antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).
-
The TR-FRET ratio (520 nm / 495 nm) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2-Chloro-4-phenoxypyrimidine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond the benchtop. The proper disposal of specialized compounds like 2-Chloro-4-phenoxypyrimidine is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols for halogenated organic compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are based on the known hazards of structurally similar chlorinated pyrimidines and established best practices for the disposal of halogenated hazardous waste.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to perform a risk assessment before proceeding.
Part 1: Understanding the Hazard Profile
Before any handling or disposal, understanding the intrinsic hazards of this compound is paramount. Based on data from analogous compounds, such as 2-chloro-4-(4-fluorophenoxy)pyrimidine and 2-chloro-4-methylpyrimidine, a clear hazard profile emerges.[2][3][4] This compound should be presumed to be a hazardous substance.
GHS Hazard Classifications (Inferred):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]
The presence of a chlorinated heterocyclic ring places this compound in the category of halogenated organic waste.[6] Such compounds are subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly. The primary disposal route is typically high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction.[7][8]
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The causality is simple: preventing exposure is invariably safer and more effective than reacting to it. All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[9]
The following table summarizes the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting chemical splash goggles.[3][10] | Protects against accidental splashes of contaminated solvents and fine particulates of the compound, preventing serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect for tears or holes before each use. | Forms a direct barrier to prevent skin contact, which can cause irritation.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled exclusively within a fume hood. For spills outside a hood, use a NIOSH-approved respirator.[3] | A fume hood provides primary respiratory protection. A respirator is a necessary secondary control for emergency situations like a significant spill. |
Part 3: Managing Spills and Contamination
Accidents, though preventable, must be planned for. A swift and correct response minimizes risk to personnel and the environment.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or outside of a containment area, evacuate the lab.
-
Don PPE: Before addressing the spill, don the full PPE outlined in the table above.
-
Containment: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9] Do not use combustible materials like paper towels for the initial containment.
-
Collection: Carefully sweep up the absorbed material and the compound using non-sparking tools. Place the collected waste into a designated, sealable, and clearly labeled hazardous waste container.[10]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves, etc.) are now considered hazardous waste and must be placed in the same sealed container.[1]
Part 4: Procedural Guide for Disposal
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation (The "Why") This is the most critical step in a compliant waste management program. Halogenated organic wastes are incinerated under specific conditions to prevent the formation of highly toxic dioxins and furans.[7] Mixing them with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.
-
Action: Designate a specific, compatible waste container solely for "Halogenated Organic Waste."[6][12] This container must be in good condition, have a secure, tight-fitting lid, and be made of a material chemically compatible with the waste (e.g., High-Density Polyethylene - HDPE).
Step 2: Waste Collection
-
Action: Carefully transfer residual this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) directly into the designated "Halogenated Organic Waste" container.
-
Causality: This practice of immediate collection prevents the accumulation of small amounts of hazardous waste in various locations, minimizing the risk of accidental exposure or improper disposal.
Step 3: Labeling
-
Action: The waste container must be labeled clearly and accurately before the first drop of waste is added.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
List any solvents used for rinsing or decontamination.
-
An approximate percentage of each component.
-
The date of accumulation (the date the first waste was added).
-
-
Causality: Proper labeling is a legal requirement and ensures that EHS personnel and the disposal vendor can manage the waste safely and effectively without ambiguity.
Step 4: Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be in a secondary containment bin, well-ventilated, and away from incompatible materials like strong oxidizing agents.[11]
-
Causality: The SAA ensures that hazardous waste is stored safely at the point of generation, preventing spills and unauthorized access while awaiting pickup. Secondary containment provides a crucial safeguard against leaks.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or has been in storage for the maximum allowed time per institutional policy (e.g., 90 days), contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.[11]
-
Causality: Final disposal must be handled by a licensed and approved waste disposal contractor who can transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which is the environmentally preferred method for destroying chlorinated organic compounds.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. uakron.edu [uakron.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
